Abrocitinib (Standard)
描述
Structure
3D Structure
属性
IUPAC Name |
N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEWXNHSKRWHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126581 | |
| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622902-68-4 | |
| Record name | Abrocitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abrocitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABROCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abrocitinib: A Technical Profile of Janus Kinase 1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Abrocitinib (PF-04965842) is an orally administered small molecule that functions as a selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune response.[3][4] Abrocitinib's therapeutic efficacy, particularly in inflammatory conditions like atopic dermatitis, is derived from its targeted inhibition of the JAK-STAT signaling pathway.[5][6] By selectively targeting JAK1, Abrocitinib modulates the signaling of key pro-inflammatory cytokines such as IL-4, IL-13, IL-31, and IL-22.[1][7] This document provides a detailed technical overview of Abrocitinib's JAK1 selectivity profile, supported by quantitative data, experimental methodologies, and pathway visualizations.
Quantitative Selectivity Profile
The selectivity of Abrocitinib has been quantified through biochemical, cell-free enzymatic assays that measure the half-maximal inhibitory concentration (IC50) against each member of the JAK family. The data consistently demonstrates a preferential inhibition of JAK1 over other JAK isoforms.
Table 1: Abrocitinib IC50 Values and Selectivity Ratios
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK1) |
| JAK1 | 29 | 1x |
| JAK2 | 803 | ~28x |
| JAK3 | >10,000 | >340x |
| TYK2 | 1,250 | ~43x |
Data sourced from biochemical assays.[8][9][10][11][][13][14]
Mechanism of Action: JAK-STAT Pathway Inhibition
Abrocitinib exerts its effect by acting as a reversible, ATP-competitive inhibitor.[1] It binds to the ATP binding site within the catalytic domain of JAK1, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This interruption of the JAK-STAT cascade blocks the downstream signaling of various pro-inflammatory cytokines implicated in the pathophysiology of immune-mediated diseases.[1][5]
Experimental Protocols
The determination of JAK inhibitor selectivity involves a multi-step process that typically begins with biochemical assays and is often confirmed with more physiologically relevant cell-based assays.[15]
In Vitro Enzymatic (Biochemical) Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified, isolated kinases. They are crucial for determining intrinsic potency and establishing a baseline selectivity profile.
-
Objective: To determine the IC50 value of Abrocitinib for each purified JAK family kinase (JAK1, JAK2, JAK3, TYK2).
-
Methodology:
-
Kinase Expression and Purification: Recombinant human JAK kinase domains are expressed, typically using a baculovirus system in insect cells (e.g., Sf9), and purified via affinity chromatography.[16][17]
-
Assay Reaction: The purified kinase is incubated in a reaction buffer containing a specific peptide or protein substrate (e.g., a synthetic polypeptide), ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent probe), and varying concentrations of the inhibitor (Abrocitinib).
-
Quantification of Inhibition: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done through methods like:
-
Radiometric Assays: Measuring the incorporation of radioactive phosphate into the substrate.[16]
-
Fluorescence/Luminescence-Based Assays: Using technologies like FRET (Förster Resonance Energy Transfer) or luminescence (e.g., ADP-Glo™) that detect either substrate modification or ATP consumption.
-
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (no inhibitor). These values are then plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.
-
Cell-Based (Cellular) Assays
Cellular assays are essential for confirming the activity and selectivity of an inhibitor within a biological context, accounting for factors like cell permeability and off-target effects.
-
Objective: To measure the inhibition of specific cytokine-induced JAK/STAT signaling pathways in whole cells.
-
Methodology (Example: Phospho-STAT Flow Cytometry):
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., Ba/F3) are used.[15][18]
-
Inhibitor Pre-incubation: Cells are incubated with various concentrations of Abrocitinib for a defined period.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine known to signal through a particular JAK pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).[19]
-
Cell Processing: Following stimulation, cells are immediately fixed to preserve the phosphorylation state of intracellular proteins and then permeabilized to allow antibody entry.
-
Immunostaining: Cells are stained with fluorescently-labeled antibodies specific to cell surface markers (to identify cell populations like T-cells or monocytes) and to the phosphorylated form of a target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[20]
-
Flow Cytometry Analysis: The fluorescence intensity of the pSTAT signal is measured for thousands of individual cells. The reduction in pSTAT signal in the presence of the inhibitor is used to calculate a cellular IC50 value.[18][20]
-
Conclusion
The selectivity profile of Abrocitinib is characterized by a potent, sub-nanomolar inhibition of JAK1 and significantly lower activity against JAK2, JAK3, and TYK2. This preferential targeting, established through rigorous enzymatic and cellular assays, allows for the effective modulation of key inflammatory cytokine pathways while potentially minimizing off-target effects associated with broader JAK inhibition. The detailed understanding of this selectivity is fundamental for the rational development and clinical application of Abrocitinib in immune-mediated inflammatory diseases.
References
- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nbinno.com [nbinno.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Abrocitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Abrocitinib: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib, sold under the brand name Cibinqo, is an orally bioavailable small molecule that acts as a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Developed by Pfizer, it has been approved for the treatment of moderate-to-severe atopic dermatitis (AD), a chronic inflammatory skin condition.[1][2] This guide provides a comprehensive overview of abrocitinib's chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies.
Chemical Structure and Properties
Abrocitinib is a synthetic compound belonging to the class of pyrrolo[2,3-d]pyrimidines.
-
IUPAC Name: N-{cis-3-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino]cyclobutyl}propanesulfonamide[1]
-
CAS Number: 1622902-68-4[1]
-
Molecular Formula: C₁₄H₂₁N₅O₂S[1]
-
Molecular Weight: 323.42 g/mol [1]
Table 1: Physicochemical Properties of Abrocitinib
| Property | Value | Source(s) |
| Physical Form | White to beige powder/solid | [3] |
| Solubility | Water: 0.04 mg/mL at 25°CDMSO: >10 mg/mL | [4][5] |
| pKa | 10.55 ± 0.40 (Predicted) | [6] |
| λmax | 288 nm | [7] |
Mechanism of Action
Abrocitinib is a reversible inhibitor of Janus kinase 1 (JAK1), functioning by competing with adenosine triphosphate (ATP) for its binding site on the kinase.[8][9] The Janus kinase family—comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2)—are intracellular enzymes crucial for the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2][10]
By selectively inhibiting JAK1, abrocitinib modulates the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, including interleukin-4 (IL-4), IL-13, IL-31, and thymic stromal lymphopoietin (TSLP).[9][11] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and the transcription of target inflammatory genes.[9]
The selectivity of abrocitinib for JAK1 over other JAK isoforms is a key characteristic, aiming to maximize therapeutic efficacy while minimizing off-target effects.[11]
Table 2: In Vitro Inhibitory Potency of Abrocitinib against JAK Isoforms
| Target | IC₅₀ (nM) | Fold Selectivity vs. JAK1 | Source(s) |
| JAK1 | 29 | 1x | [9] |
| JAK2 | 803 | 28x | [9] |
| JAK3 | >10,000 | >340x | [9] |
| TYK2 | 1250 | 43x | [9] |
Signaling Pathways
The therapeutic effect of abrocitinib is mediated through the inhibition of the JAK-STAT signaling pathway, a central node for many inflammatory cytokine signals in atopic dermatitis.
References
- 1. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. GSRS [precision.fda.gov]
- 4. JAK1 Kinase Enzyme System [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Abrocitinib metabolite M4 | C14H21N5O3S | CID 165412091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Pharmacodynamics of Abrocitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral small-molecule inhibitor of Janus kinase 1 (JAK1) that has demonstrated clinical efficacy in the treatment of moderate-to-severe atopic dermatitis.[1][2] Its therapeutic effect is rooted in the modulation of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[3][4][5] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of abrocitinib, focusing on its activity in cell-free and cell-based assays. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key methodologies.
Core Mechanism of Action: Selective JAK1 Inhibition
Abrocitinib functions as a reversible inhibitor of JAK1 by competing with adenosine triphosphate (ATP) at the enzyme's binding site.[6] This blockade prevents the phosphorylation and activation of JAK1, thereby interrupting the downstream signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] The inhibition of STAT phosphorylation curtails the transcription of genes involved in inflammatory and immune responses.[3]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors integral to immunity and hematopoiesis. The binding of a cytokine to its receptor initiates a conformational change, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes.[3][5] Abrocitinib's selective inhibition of JAK1 primarily disrupts the signaling of cytokines that rely on JAK1-containing receptor complexes.[7]
Quantitative Analysis of Abrocitinib's In Vitro Activity
The potency and selectivity of abrocitinib have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Abrocitinib Potency in Cell-Free Kinase Assays
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 29 | 1 |
| JAK2 | 803 | 28 |
| JAK3 | >10,000 | >340 |
| TYK2 | 1250 | 43 |
Data compiled from multiple sources.[6][8]
Table 2: Cellular Potency of Abrocitinib in Cytokine-Stimulated STAT Phosphorylation Assays
| Cell Type | Cytokine Stimulant | Downstream Signal | IC50 (nM) |
| Human PBMCs | IFN-α (JAK1/TYK2) | pSTAT | 32.5 |
| Human PBMCs | EPO (JAK2/JAK2) | pSTAT | 794 |
| Human PBMCs | IL-23 (JAK2/TYK2) | pSTAT3 | 2130 |
| THP-1 Cells | IL-31 | pSTAT | - |
| Human Keratinocytes | IL-22 | pSTAT3 | - |
Data is indicative of abrocitinib's cellular activity. Specific IC50 values for all cytokine-cell combinations were not consistently available in the reviewed literature.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. The following sections outline the protocols for key experiments used to characterize abrocitinib's in vitro activity.
Cell-Free Kinase Inhibition Assay (LanthaScreen™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of an isolated kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of abrocitinib in DMSO. Further dilute in the appropriate kinase buffer.
-
Reagent Preparation:
-
Prepare a solution of the target kinase (e.g., recombinant human JAK1) in kinase reaction buffer.
-
Prepare a solution containing the fluorescein-labeled substrate and ATP in the same buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted abrocitinib, the kinase solution, and the substrate/ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase reaction. This solution also contains a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate at room temperature for approximately 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission.
-
Plot the emission ratio against the abrocitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (Western Blotting)
This method is used to assess the inhibitory effect of abrocitinib on cytokine-induced STAT phosphorylation within whole cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1, or primary keratinocytes) under standard conditions.
-
Optionally, serum-starve the cells to reduce basal STAT phosphorylation.
-
Pre-incubate the cells with varying concentrations of abrocitinib for a specified duration.
-
Stimulate the cells with a relevant cytokine (e.g., IL-4 to induce pSTAT6, or IFN-γ to induce pSTAT1) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, unphosphorylated STAT protein.
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. The ratio of phosphorylated STAT to total STAT is calculated to determine the inhibitory effect of abrocitinib.
-
Conclusion
The in vitro pharmacodynamic profile of abrocitinib is characterized by its potent and selective inhibition of JAK1. This selectivity is evident in both cell-free enzyme assays and in cellular contexts, where it preferentially blocks the signaling of cytokines that utilize JAK1. The experimental protocols detailed in this guide provide a framework for the continued investigation of abrocitinib and other JAK inhibitors in various cell lines, contributing to a deeper understanding of their mechanisms of action and therapeutic potential.
References
- 1. Abrocitinib: First Globally Approved Selective Janus Kinase-1 Inhibitor for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pmda.go.jp [pmda.go.jp]
In-Vitro Kinase Assay of Abrocitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral, small-molecule, selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical intracellular cascade that mediates the effects of numerous cytokines and growth factors involved in inflammation and immune responses.[1] By selectively targeting JAK1, Abrocitinib modulates the signaling of pro-inflammatory cytokines implicated in the pathophysiology of immune-mediated inflammatory diseases.[1][2] Understanding the in-vitro kinase activity and selectivity of Abrocitinib is fundamental to elucidating its mechanism of action and therapeutic potential.
This technical guide provides an in-depth overview of the in-vitro kinase assay for Abrocitinib, including detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflow.
Abrocitinib Kinase Inhibitory Activity
The inhibitory potency of Abrocitinib against the four members of the JAK family was determined using in-vitro cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values are indicative of greater potency.
| Kinase | IC50 (nM) | Selectivity over JAK1 (fold) |
| JAK1 | 29 | 1 |
| JAK2 | 803 | 28 |
| JAK3 | >10,000 | >340 |
| TYK2 | 1250 | 43 |
Data compiled from multiple sources.[1][2][3]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Abrocitinib exerts its therapeutic effect by inhibiting JAK1, thereby interrupting this signaling cascade.
Experimental Protocols
The following is a detailed methodology for an in-vitro kinase assay to determine the IC50 values of Abrocitinib against JAK family kinases, based on a mobility shift assay format.
1. Materials and Reagents
-
Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2.
-
Substrates:
-
Inhibitor: Abrocitinib, dissolved in 100% DMSO to create a stock solution.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20.[4]
-
ATP: Adenosine triphosphate, prepared as a stock solution in water.
-
Stop Solution: 10 mM EDTA, 0.1% Coating Reagent, 100 mM HEPES (pH 7.4).[4]
-
Plates: 384-well assay plates.
2. Experimental Workflow
References
Abrocitinib's Effect on Cytokine Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed technical overview of abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor. It elucidates its mechanism of action on critical cytokine signaling pathways implicated in inflammatory diseases, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to derive this information.
Introduction: The Role of JAK-STAT Signaling in Inflammation
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a pivotal intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[1] This pathway is integral to the regulation of cellular proliferation, differentiation, survival, and, critically, immune responses.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, including atopic dermatitis (AD).[1]
The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Subsequently, STATs are themselves phosphorylated, causing them to dimerize, translocate to the nucleus, and modulate the transcription of target genes, many of which are pro-inflammatory.[2][3]
Mechanism of Action of Abrocitinib
Abrocitinib is an oral, small-molecule, reversible inhibitor of JAK1.[4] Its therapeutic effect stems from its selective inhibition of JAK1, which plays a central role in the signaling of multiple cytokines pathogenic in atopic dermatitis, including Interleukin-4 (IL-4), IL-13, IL-31, IL-22, and Thymic Stromal Lymphopoietin (TSLP).[4][5][6] By blocking the adenosine triphosphate (ATP) binding site of JAK1, abrocitinib prevents the phosphorylation and subsequent activation of STAT proteins.[4][] This interruption of the signaling cascade effectively dampens the inflammatory response driven by these key cytokines.[3][5]
Caption: Generalized JAK-STAT Signaling Pathway.
The selectivity of abrocitinib for JAK1 over other JAK family members is a critical feature designed to minimize off-target effects.[5]
Caption: Abrocitinib's Mechanism of Action via JAK1 Inhibition.
Quantitative Analysis of Abrocitinib's Inhibitory Activity
The potency and selectivity of abrocitinib have been quantified through various in vitro assays.
Kinase Selectivity Profile
In cell-free enzymatic assays, abrocitinib demonstrates a clear selectivity for JAK1 over other JAK isoforms.[4] This selectivity is crucial for its therapeutic profile.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 (Fold) | Reference |
| JAK1 | 29 | - | [8][9][10] |
| JAK2 | 803 | ~28-fold | [4][8][11] |
| JAK3 | >10,000 | >340-fold | [4][8][11] |
| TYK2 | 1,250 | ~43-fold | [4][8][11] |
| Table 1: Abrocitinib Kinase Selectivity Profile. IC50 (half maximal inhibitory concentration) values from cell-free biochemical assays. |
Inhibition of Cytokine-Induced Signaling
The functional consequence of JAK1 inhibition is the blockade of STAT phosphorylation downstream of cytokine receptor activation. This has been quantified in various human cell types.
| Cytokine Stimulant | Signaling Pathway | Cell Type | IC50 (nM) | Reference |
| IFNα | JAK1/TYK2 → pSTAT3 | Human PBMCs | 183 | [12] |
| IL-6 | JAK1/JAK2/TYK2 → pSTAT1 | CD3+ T-cells | 354 | [12] |
| IL-6 | JAK1/JAK2/TYK2 → pSTAT1 | CD14+ Monocytes | 167 | [12] |
| IFNγ | JAK1/JAK2 → pSTAT1 | Human PBMCs | 1,690 | [12] |
| IL-23 | JAK2/TYK2 → pSTAT3 | Human PBMCs | >16,300 | [12] |
| EPO | JAK2/JAK2 → pSTAT5 | CD34+ Progenitor Cells | 794 | [12] |
| Table 2: Abrocitinib's functional activity in inhibiting cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and other primary cells. |
Modulation of Disease-Relevant Biomarkers
In clinical trials involving patients with moderate-to-severe atopic dermatitis (JADE MOA study), treatment with abrocitinib led to a significant, dose-dependent downregulation of key genes associated with inflammation and the underlying pathology of the disease.[13][14][15]
| Biomarker Category | Gene Target | Abrocitinib 100 mg (vs. Placebo) | Abrocitinib 200 mg (vs. Placebo) | Reference |
| Inflammation | MMP-12 | Significant decrease at Wk 4, 12 | Significant decrease at Wk 2, 4, 12 | [15][16] |
| Epidermal Hyperplasia | KRT16 | Significant decrease at Wk 4, 12 | Significant decrease at Wk 2, 4, 12 | [15][16] |
| Th2 Immune Response | CCL17 | No significant decrease | Significant decrease at Wk 12 | [13][16] |
| Th2 Immune Response | CCL18 | No significant decrease | Significant decrease at Wk 2, 4, 12 | [13][16] |
| Th22 Immune Response | S100A8, S100A9, S100A12 | Significant decrease at Wk 4, 12 | Significant decrease at Wk 2, 4, 12 | [15][16] |
| Table 3: Summary of significant changes in cutaneous gene expression from baseline in patients with moderate-to-severe atopic dermatitis after 12 weeks of treatment. |
Experimental Protocols
The quantitative data presented were generated using specific, validated experimental methodologies.
Protocol: Cell-Free Kinase Inhibition Assay
This method is used to determine the direct inhibitory effect of a compound on isolated enzyme activity (e.g., IC50 values in Table 1).
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic or specific peptide substrate for the kinase is synthesized, often containing a fluorescent label or biotin tag for detection.
-
Compound Dilution: Abrocitinib is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
Kinase Reaction: The kinase, substrate, and ATP are combined in a microplate well. The reaction is initiated by adding the specific JAK enzyme. Abrocitinib at various concentrations is included in the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection and Quantification: The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) is calculated for each abrocitinib concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Protocol: Phospho-Specific Flow Cytometry (Phosphoflow)
Phosphoflow is a powerful technique used to measure the phosphorylation state of intracellular proteins at a single-cell level, enabling the analysis of signaling pathways in heterogeneous cell populations like blood (e.g., data in Table 2).[17][18]
Caption: Standardized Workflow for Phosphoflow Cytometry Experiments.
-
Cell Preparation: Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) are prepared.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of abrocitinib or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: A specific cytokine (e.g., IL-6, IFN-α) is added to stimulate the JAK-STAT pathway. This stimulation is typically short, lasting 15-30 minutes at 37°C.
-
Fixation: The stimulation is immediately stopped by adding a fixative, such as paraformaldehyde (PFA). This cross-links proteins, preserving the phosphorylation state of the signaling molecules.[19]
-
Permeabilization: Cells are permeabilized, often with ice-cold methanol, which allows antibodies to access intracellular epitopes.[19]
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes antibodies against cell surface markers (to identify specific immune cell subsets like T-cells or monocytes) and antibodies specific to the phosphorylated form of intracellular proteins (e.g., anti-pSTAT1, anti-pSTAT3).[18]
-
Flow Cytometry Analysis: The stained cells are analyzed on a multi-parameter flow cytometer. For each cell, the instrument measures light scatter (indicating size and granularity) and fluorescence from each antibody, allowing for the simultaneous identification of the cell type and the quantification of intracellular protein phosphorylation.[17]
-
Data Analysis: The data is analyzed to first "gate" on specific cell populations based on their surface markers. Within each population, the median fluorescence intensity (MFI) of the phospho-specific antibody is calculated and compared across different treatment conditions to determine the inhibitory effect of abrocitinib.[19]
Protocol: Clinical Biomarker Analysis (JADE MOA)
This protocol outlines the methodology used in a clinical setting to assess the effect of abrocitinib on skin biomarkers in patients with atopic dermatitis.[13][14]
-
Study Design: A randomized, double-blind, placebo-controlled trial (e.g., NCT03915496) is conducted.[13] Patients are randomized to receive different doses of abrocitinib (e.g., 100 mg, 200 mg) or a placebo once daily for a defined period (e.g., 12 weeks).[14]
-
Sample Collection: Skin biopsies (e.g., 4mm punch biopsies) are collected from lesional skin of patients at baseline and at specified time points during the treatment period (e.g., Week 2, Week 4, and Week 12).[13][14]
-
RNA Extraction: Total RNA is extracted from the skin biopsy samples using standardized commercial kits and protocols. RNA quality and quantity are assessed via spectrophotometry.
-
Gene Expression Analysis: The expression levels of target genes (e.g., MMP-12, KRT16, CCL17, S100A8) are quantified. This is typically performed using quantitative real-time polymerase chain reaction (qRT-PCR) or microarray/RNA-sequencing for broader transcriptomic analysis.
-
Statistical Analysis: The change in gene expression from baseline is calculated for each patient at each time point. Statistical comparisons are made between the abrocitinib treatment groups and the placebo group to determine if the observed changes are statistically significant.[13][14][15]
Conclusion
Abrocitinib is a potent and selective JAK1 inhibitor that effectively modulates the signaling of key pro-inflammatory cytokines. Its mechanism of action is centered on the direct inhibition of JAK1, leading to a downstream reduction in STAT phosphorylation and the subsequent transcription of genes integral to the pathophysiology of atopic dermatitis and other inflammatory conditions. Quantitative in vitro data clearly establish its selectivity profile, while cellular and clinical biomarker studies confirm its functional impact on disease-relevant pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of JAK inhibitors in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 4. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 8. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pmda.go.jp [pmda.go.jp]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of abrocitinib on skin biomarkers in patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Abrocitinib: A Technical Overview of its Early Discovery and Development
Introduction
Abrocitinib, marketed under the trade name Cibinqo®, is an oral small-molecule Janus kinase (JAK) 1 inhibitor developed by Pfizer.[1] It has been approved for the treatment of moderate-to-severe atopic dermatitis (AD) in adults and adolescents.[1][2] The development of Abrocitinib represents a significant advancement in the targeted therapy of inflammatory skin disorders, moving from broad immunosuppression to specific pathway-focused interventions.[3] This technical guide details the early discovery, mechanism of action, and preclinical and early clinical development of Abrocitinib.
Discovery and Synthesis
The synthesis of Abrocitinib involves a multi-step process. A key step in the small-scale synthesis is the enzymatic reductive amination of a cyclobutanone intermediate.[4] A nitrene-type rearrangement, specifically the Lossen rearrangement, was developed for the commercial-scale synthesis, which proved to be a safer and cleaner method than the corresponding Curtius and Hofmann rearrangements.[4]
Mechanism of Action
Abrocitinib's therapeutic effect stems from its selective inhibition of Janus kinase 1 (JAK1).[5] The JAK-signal transducer and activator of transcription (STAT) pathway is a crucial intracellular signaling cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis, such as interleukin (IL)-4, IL-13, IL-31, IL-22, and thymic stromal lymphopoietin (TSLP).[5][6] Abrocitinib functions by blocking the adenosine triphosphate (ATP) binding site of JAK1, which prevents the phosphorylation and subsequent activation of STAT proteins.[6][7] This interruption of the signaling cascade dampens the inflammatory response that drives atopic dermatitis.[5]
In preclinical studies, Abrocitinib demonstrated significant selectivity for JAK1 over other members of the JAK family.[8]
| JAK Isoform Selectivity of Abrocitinib | |
| Enzyme | Selectivity Fold vs. JAK1 |
| JAK2 | 28 |
| TYK2 | 43 |
| JAK3 | >340 |
| Data from in vitro biochemical assays.[1][7][8] |
Preclinical Development
In Vitro Studies
Initial in vitro assessments were crucial in determining the inhibitory potential and selectivity of Abrocitinib. These studies confirmed that Abrocitinib has the potential to inhibit the activities of several drug transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporter 3 (OAT3), organic cation transporter 1 (OCT1), and multidrug and toxin extrusion protein 1 and 2K (MATE1/2K).[9][10]
Animal Studies
Pharmacokinetic properties of Abrocitinib were evaluated in animal models, primarily rats and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile before human trials.
| Single-Dose Oral Pharmacokinetic Parameters of Abrocitinib in Animal Models | ||
| Parameter | Rat | Monkey |
| Tmax (Time to Maximum Concentration) | 0.50 h | 0.50 h |
| Absolute Oral Bioavailability | 96% | 9.8% |
| Data from single oral dose administration.[11] |
Repeated-dose toxicity studies were conducted in Wistar Han rats and cynomolgus monkeys to assess the safety profile of Abrocitinib.[11]
Early Clinical Development
Phase I Trials
Phase I studies in healthy volunteers were designed to evaluate the safety, tolerability, and pharmacokinetics of Abrocitinib. The results showed that Abrocitinib is rapidly absorbed and eliminated.[7][8]
| Pharmacokinetic Parameters of Abrocitinib in Healthy Adults | |
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Elimination Half-life (t1/2) | ~5 hours |
| Oral Bioavailability | ~60% |
| Time to Steady-State | 48 hours (once-daily dosing) |
| Primary Metabolism | CYP2C19 (~53%), CYP2C9 (~30%) |
| Data from Phase I clinical trials.[7][8] |
The most frequently observed treatment-related adverse events in these early trials were headache, diarrhea, and nausea.[8]
Phase IIb Clinical Trial (NCT02780167)
A significant milestone in the development of Abrocitinib was the Phase IIb, randomized, double-blind, placebo-controlled study to evaluate its efficacy and safety in adult patients with moderate-to-severe atopic dermatitis.[8]
Experimental Protocol: Phase IIb Study (NCT02780167)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted over 12 weeks.[12]
-
Patient Population: 267 adult patients with moderate-to-severe atopic dermatitis who had an inadequate response to topical medications.[8][12]
-
Intervention: Patients were randomized to receive once-daily oral Abrocitinib at doses of 10 mg, 30 mg, 100 mg, 200 mg, or placebo.[8]
-
Primary Endpoints:
The study demonstrated a statistically significant, dose-dependent improvement in signs and symptoms of atopic dermatitis for patients treated with Abrocitinib compared to placebo.[8]
| Efficacy Results of Phase IIb Trial at Week 12 | |||||
| Endpoint | Abrocitinib 200 mg | Abrocitinib 100 mg | Abrocitinib 30 mg | Abrocitinib 10 mg | Placebo |
| IGA Response (0/1 with ≥2-grade improvement) | 43.8% | 29.6% | 8.9% | 10.9% | 5.8% |
| IGA: Investigator's Global Assessment.[8] |
The early development of Abrocitinib was characterized by a rational drug design targeting the JAK1 pathway, a key mediator of inflammation in atopic dermatitis. Preclinical studies established its selectivity and favorable pharmacokinetic profile, paving the way for clinical trials. The robust dose-dependent efficacy and acceptable safety profile demonstrated in the Phase IIb study were instrumental in advancing Abrocitinib into pivotal Phase III trials, ultimately leading to its approval as a significant therapeutic option for patients with moderate-to-severe atopic dermatitis.
References
- 1. Abrocitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrocitinib - Wikipedia [en.wikipedia.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
Abrocitinib: A Deep Dive into the Modulation of Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib, an oral small-molecule inhibitor, has emerged as a significant therapeutic agent in the management of moderate-to-severe atopic dermatitis. Its efficacy is rooted in the targeted modulation of specific intracellular signaling pathways that are pivotal in the inflammatory cascade characteristic of this and other immune-mediated diseases. This technical guide provides a comprehensive overview of the cellular pathways modulated by Abrocitinib, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Selective JAK1 Inhibition
Abrocitinib's primary mechanism of action is the selective inhibition of Janus kinase 1 (JAK1).[1][2] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as immune function, hematopoiesis, and inflammation.[1]
By selectively targeting JAK1, Abrocitinib effectively interrupts the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4), IL-13, IL-31, and Thymic Stromal Lymphopoietin (TSLP).[3][4] This selective inhibition is crucial as it minimizes off-target effects that could arise from the inhibition of other JAK isoforms.[3]
Quantitative Analysis of Abrocitinib's Kinase Selectivity and Pathway Modulation
The selectivity and potency of Abrocitinib have been quantified through various in vitro assays. The following tables summarize key data on its inhibitory activity against JAK isoforms and its impact on cytokine-induced signaling pathways.
Table 1: Abrocitinib's Inhibitory Potency against JAK Isoforms
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 29 | 1 |
| JAK2 | 803 | 28 |
| JAK3 | >10,000 | >340 |
| TYK2 | 1,250 | 43 |
Data sourced from biochemical assays. IC50 values represent the concentration of Abrocitinib required to inhibit 50% of the kinase activity.[5]
Table 2: Abrocitinib's Inhibition of Cytokine-Induced STAT Phosphorylation
| Cytokine | Stimulated Cell Type | Phosphorylated STAT | IC50 (nM) |
| IL-4 | Human B cells, T cells, Keratinocytes | STAT6 | 77.0 |
| IL-13 | Human Keratinocytes | STAT6 | 81.9 |
| IL-22 | Human Keratinocytes | STAT3 | 420 |
| IFNγ | Human Whole Blood | STAT1 | 1690 |
| IL-6 | Human Monocytes | STAT1 | 167 |
| IL-2 | Human T-lymphocytes | STAT5 | 537 |
| IL-21 | Human T-lymphocytes | STAT5 | 525 |
| IL-10 | Human Whole Blood | STAT3 | 576 |
Data sourced from a Japanese regulatory submission document (PMDA).[6] These cell-based assays demonstrate Abrocitinib's functional inhibition of downstream signaling in response to key cytokines.
Modulated Signaling Pathways
Abrocitinib's therapeutic effects are a direct consequence of its ability to dampen the signaling of key inflammatory pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by Abrocitinib.
The JAK-STAT Signaling Pathway and its Inhibition by Abrocitinib
The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. Abrocitinib, by inhibiting JAK1, prevents the phosphorylation and activation of STATs, thereby downregulating the expression of inflammatory mediators.[1]
Caption: Abrocitinib selectively inhibits JAK1, preventing STAT phosphorylation and downstream gene transcription.
Downstream Effects on T-Helper Cell Differentiation and Function
By inhibiting the signaling of key cytokines like IL-4 and IL-13, Abrocitinib influences the differentiation and function of T-helper (Th) cells, particularly Th2 cells, which are central to the pathogenesis of atopic dermatitis. This leads to a reduction in the production of Th2-associated cytokines and a dampening of the inflammatory response.
Caption: Abrocitinib's inhibition of JAK1 reduces Th2 cell differentiation and pro-inflammatory cytokine production.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of Abrocitinib on cellular pathways.
Western Blotting for Phosphorylated STAT (pSTAT)
This protocol is designed to assess the inhibitory effect of Abrocitinib on cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
1. Cell Culture and Treatment:
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Pre-treat cells with varying concentrations of Abrocitinib (e.g., 0-1000 nM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., 50 ng/mL of IL-4) for 15-30 minutes at 37°C to induce STAT phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Following stimulation, immediately place the plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol measures the concentration of specific cytokines (e.g., IL-4, IL-13) in cell culture supernatants following treatment with Abrocitinib.
1. Sample Collection:
-
Culture PBMCs as described in the Western blot protocol and treat with Abrocitinib and a relevant stimulus (e.g., phytohemagglutinin - PHA).
-
After a 24-48 hour incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Flow Cytometry for Analysis of Immune Cell Activation
This protocol assesses the effect of Abrocitinib on the activation of specific immune cell populations, such as basophils, by measuring the expression of activation markers like CD63.
1. Whole Blood Stimulation:
-
Collect fresh whole blood from healthy donors into heparinized tubes.
-
Pre-incubate 100 µL of whole blood with varying concentrations of Abrocitinib or vehicle for 1 hour at 37°C.
-
Stimulate the blood with an allergen or anti-IgE antibody for 15-30 minutes at 37°C. Include an unstimulated control.
2. Staining:
-
Stop the stimulation by adding ice-cold PBS.
-
Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3, anti-CD203c) and the activation marker (anti-CD63).
-
Incubate for 30 minutes on ice in the dark.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining cells with PBS.
3. Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the basophil population based on their forward and side scatter characteristics and the expression of basophil-specific markers.
-
Analyze the expression of the activation marker (CD63) on the gated basophil population.
-
The percentage of CD63-positive basophils is used as a measure of activation.
Conclusion
Abrocitinib's therapeutic efficacy is a direct result of its selective inhibition of JAK1, leading to the modulation of key cellular pathways involved in inflammation and immunity. The quantitative data presented in this guide highlight its potency and selectivity, while the detailed experimental protocols provide a framework for further research into its mechanism of action. The visualization of the affected signaling pathways offers a clear understanding of how Abrocitinib exerts its effects at a molecular level. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Abrocitinib's role in modulating cellular responses and its application in treating inflammatory diseases.
References
- 1. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. nbinno.com [nbinno.com]
- 4. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abrocitinib|JAK1 Inhibitor|For Research Use [benchchem.com]
- 6. pmda.go.jp [pmda.go.jp]
Methodological & Application
Application Note: Quantification of Abrocitinib in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abrocitinib in human plasma. Abrocitinib, a Janus kinase 1 (JAK1) selective inhibitor, is an oral medication for the treatment of moderate-to-severe atopic dermatitis.[1][2] The presented protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Abrocitinib. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. This detailed protocol provides researchers, scientists, and drug development professionals with the necessary information to implement this analytical method in their laboratories.
Introduction
Abrocitinib is a Janus kinase 1 (JAK1) selective inhibitor that has demonstrated efficacy in the treatment of moderate-to-severe atopic dermatitis.[1][2] To support clinical development and ensure patient safety and efficacy, a reliable method for quantifying Abrocitinib in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This application note details a validated LC-MS/MS method for the determination of Abrocitinib in human plasma.
Signaling Pathway of Abrocitinib
Abrocitinib functions by inhibiting Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of several cytokines implicated in the pathophysiology of atopic dermatitis. By blocking JAK1, Abrocitinib modulates the signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response and alleviating the symptoms of the disease.
Caption: Signaling pathway of Abrocitinib.
Experimental Protocol
This protocol is based on a validated method for the quantification of Abrocitinib and its metabolites in human plasma.[1][3]
Materials and Reagents
-
Abrocitinib reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for Abrocitinib
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)[1]
-
Tandem mass spectrometer (e.g., Sciex API 5000 or equivalent)[1]
-
Analytical column: C18 column (e.g., Xselect HSS T3, 2.5 µm, 2.1x150 mm)[4]
-
Microcentrifuge
-
Pipettes and general laboratory glassware
Sample Preparation
A protein precipitation method is employed for sample extraction.[1][4]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 500 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Experimental Workflow
Caption: Experimental workflow for Abrocitinib quantification.
LC-MS/MS Method Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Abrocitinib.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1100 series or equivalent[1] |
| Column | Xselect HSS T3 C18, 2.5 µm, 2.1x150 mm[4] |
| Mobile Phase A | 0.2% Formic acid in Water[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[4] |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation |
| Injection Volume | 10-15 µL[1] |
| Column Temp. | 40 °C |
| Run Time | 7 minutes[4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex API 5000 or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | Specific to Abrocitinib and IS |
| Ion Source Temp. | 500 °C |
| Collision Gas | Nitrogen |
Method Validation Summary
The method was validated according to regulatory guidelines.[4][5]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 91.1 - 113.5%[4] |
| Precision (CV%) | 3.0 - 9.9% (repeatability), 4.5 - 11.3% (intermediate precision)[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Abrocitinib in human plasma. This method is suitable for use in pharmacokinetic and clinical studies. The detailed protocol and workflow diagrams provided in this application note should facilitate the successful implementation of this method in a bioanalytical laboratory.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC for abrocitinib tablets. [wisdomlib.org]
Application Notes and Protocols: Preparation of Abrocitinib Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abrocitinib (PF-04965842) is a potent and selective Janus kinase 1 (JAK1) inhibitor.[1][2] It is under investigation for the treatment of various autoimmune diseases. For in vitro and in vivo studies, Abrocitinib is typically dissolved in dimethyl sulfoxide (DMSO). This document provides a detailed protocol for the preparation, storage, and handling of Abrocitinib solutions in DMSO.
Physicochemical Properties of Abrocitinib
A summary of the key physicochemical properties of Abrocitinib is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₅O₂S | [2][3][4] |
| Molecular Weight | 323.41 g/mol | [1][3][5] |
| Appearance | White to off-white solid powder | [6] |
| Solubility in DMSO | 65 mg/mL (200.98 mM) to 100 mg/mL (309.21 mM) | [1][7] |
| Solubility in Water | Insoluble (0.04 mg/mL at 25°C) | [1][8] |
| Solubility in Ethanol | Insoluble | [1] |
| CAS Number | 1622902-68-4 | [2] |
Signaling Pathway of Abrocitinib
Abrocitinib functions as an inhibitor of JAK1, a critical enzyme in the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. By inhibiting JAK1, Abrocitinib modulates the signaling of various pro-inflammatory cytokines.
Caption: Abrocitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.
Experimental Protocols
Materials
-
Abrocitinib powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Abrocitinib Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Abrocitinib in DMSO. Adjust the quantities as needed for your specific experimental requirements.
Caption: Step-by-step workflow for preparing a 10 mM Abrocitinib stock solution.
Procedure:
-
Calculate the required mass of Abrocitinib:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 323.41 g/mol x 1000 mg/g = 3.23 mg
-
-
-
Weighing Abrocitinib:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.23 mg of Abrocitinib powder and transfer it into the tared tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Abrocitinib powder. It is crucial to use fresh, high-purity DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][7]
-
Close the tube tightly and vortex the solution vigorously until the Abrocitinib is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve completely, brief sonication in a water bath sonicator can be used to facilitate dissolution.[9]
-
-
Storage of Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C.[10] Under these conditions, the DMSO stock solution is generally stable for up to 6 months.[10] The powdered form of Abrocitinib can be stored at -20°C for up to 3 years.[10]
-
Preparation of Working Solutions
For Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM Abrocitinib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
For In Vivo Studies:
-
The preparation of dosing solutions for animal studies may require specific formulations to enhance bioavailability and reduce toxicity.
-
A common approach involves diluting the DMSO stock solution with a suitable vehicle, such as corn oil or a solution containing co-solvents like Tween 80 and sodium carboxymethylcellulose (CMC-Na).[1][10]
-
For example, to prepare a 5 mg/mL dosing solution, 50 µL of a 65 mg/mL DMSO stock solution can be added to 950 µL of corn oil and mixed thoroughly.[1] Such mixed solutions should ideally be used immediately.[1] The final DMSO concentration should be kept as low as possible, preferably 2% or lower, to minimize toxicity to the animals.[10]
Safety Precautions
-
Abrocitinib is a potent pharmacological agent. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
DMSO can facilitate the absorption of substances through the skin.[11] Avoid direct contact with the skin and eyes.
-
All handling of Abrocitinib powder and concentrated DMSO solutions should be performed in a well-ventilated area or a chemical fume hood.
By following these guidelines, researchers can ensure the accurate and safe preparation of Abrocitinib solutions for their experimental needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Abrocitinib - Wikipedia [en.wikipedia.org]
- 4. Abrocitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cibinqo (Abrocitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. lifetein.com [lifetein.com]
Application Notes and Protocols for the Use of Abrocitinib in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor, in primary cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the design and execution of in vitro studies.
Introduction to Abrocitinib
Abrocitinib is an oral small molecule that selectively and reversibly inhibits Janus kinase 1 (JAK1).[1][2] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical components of intracellular signaling pathways for numerous cytokines and growth factors essential for immune function and inflammation.[3][4] Abrocitinib's high selectivity for JAK1 allows for targeted disruption of pro-inflammatory cytokine signaling, making it a valuable tool for studying immune-mediated processes in a laboratory setting.[3][5]
Mechanism of Action: Abrocitinib functions by blocking the adenosine triphosphate (ATP) binding site of JAK1.[1] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] The activated STAT proteins typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[3] By inhibiting JAK1, Abrocitinib effectively downregulates the signaling of several key cytokines implicated in inflammatory responses, including Interleukin-4 (IL-4), IL-13, IL-31, IL-22, and thymic stromal lymphopoietin (TSLP).[1][6][7]
Quantitative Data: Selectivity and Potency
The following tables summarize the selectivity and potency of Abrocitinib against different JAK isoforms. This data is crucial for determining appropriate experimental concentrations and understanding potential off-target effects.
Table 1: Abrocitinib Selectivity for JAK Isoforms
| JAK Isoform | Selectivity Fold vs. JAK1 | Reference |
| JAK2 | 28-fold | [1][4][8][9] |
| JAK3 | >340-fold | [1][4][8][9] |
| TYK2 | 43-fold | [1][4][8][9] |
Table 2: Abrocitinib IC50 Values
| Target | IC50 Value (nM) | Reference |
| JAK1 | 29 | [10][] |
| JAK2 | 803 | [10] |
| TYK2 | ~1300 | [10] |
| JAK3 | >10000 | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT signaling pathway targeted by Abrocitinib and a general workflow for its application in primary cell culture experiments.
References
- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 4. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis [mdpi.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. nbinno.com [nbinno.com]
- 7. Cibinqo Abrocitinib for Atopic Dermatitis by Pfizer - Los Angeles Allergist [allergylosangeles.com]
- 8. Abrocitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models Using Abrocitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib (PF-04965842) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] Its targeted mechanism of action, which modulates the signaling of several pro-inflammatory cytokines, has made it a subject of significant interest for the treatment of various immune-mediated inflammatory diseases.[2][4] In preclinical studies, abrocitinib has demonstrated selectivity for JAK1 over JAK2, JAK3, and TYK2 by 28-fold, >340-fold, and 43-fold, respectively.[1][5] This document provides a summary of available preclinical data and generalized protocols for evaluating the efficacy of Abrocitinib in common animal models of atopic dermatitis, rheumatoid arthritis, and lupus.
While extensive clinical data on Abrocitinib in atopic dermatitis is available, detailed protocols from in vivo animal studies are not widely published. The following sections are a compilation of established animal model methodologies, supplemented with known pharmacokinetic and pharmacodynamic properties of Abrocitinib to guide researchers in designing their own studies.
Mechanism of Action: JAK1 Inhibition
Abrocitinib functions by inhibiting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is crucial for the downstream signaling of various cytokines implicated in inflammatory and autoimmune diseases, including interleukin (IL)-4, IL-13, IL-31, and interferon-gamma, which are pivotal in the pathophysiology of atopic dermatitis.[1][6] By blocking JAK1, Abrocitinib effectively reduces the phosphorylation and activation of STAT proteins, leading to a decrease in the transcription of inflammatory genes.
Pharmacokinetics in Animal Models
Pharmacokinetic studies have been conducted in rats and monkeys, providing essential data for dose selection in preclinical efficacy models. Abrocitinib is rapidly absorbed following oral administration in both species.
| Parameter | Male Sprague-Dawley Rats | Cynomolgus Monkeys |
| Tmax (Time to Maximum Concentration) | ~0.5 hours | ~0.5 hours |
| Absolute Oral Bioavailability | 96% | 9.8% |
| Elimination Half-life (t½) | Not specified | Not specified |
Data sourced from publicly available information.
Application 1: Atopic Dermatitis (AD) Models
Experimental Protocol: Oxazolone-Induced Atopic Dermatitis in Mice
This protocol outlines a general procedure for inducing AD-like skin inflammation and can be adapted for testing the efficacy of Abrocitinib.
1. Animals:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Age: 6-8 weeks
-
Sex: Female (often preferred due to less aggressive behavior)
2. Materials:
-
Abrocitinib (PF-04965842)
-
Vehicle for Abrocitinib (e.g., 0.5% methylcellulose)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and olive oil (4:1 mixture) for vehicle
-
Dexamethasone (positive control)
3. Experimental Workflow:
4. Dosing:
-
Abrocitinib: Based on rat fertility studies, a starting dose range of 3-30 mg/kg, administered orally once daily, could be considered. Dose-ranging studies are recommended.[7]
-
Vehicle Control: Administer the vehicle used to dissolve Abrocitinib.
-
Positive Control: Dexamethasone (e.g., 1 mg/kg, intraperitoneally).
5. Efficacy Endpoints:
-
Primary:
-
Reduction in ear swelling (measured daily with a digital caliper).
-
-
Secondary:
-
Histological analysis of the ear tissue for epidermal thickness and inflammatory cell infiltration.
-
Measurement of local or systemic cytokine levels (e.g., IL-4, IL-13, IL-31) via ELISA or qPCR.
-
Scoring of skin lesions (erythema, edema, excoriation).
-
Application 2: Rheumatoid Arthritis (RA) Models
The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for studying RA.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
1. Animals:
-
Species: Mouse (e.g., DBA/1)
-
Age: 8-10 weeks
-
Sex: Male
2. Materials:
-
Abrocitinib
-
Vehicle for Abrocitinib
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Methotrexate (positive control)
3. Experimental Workflow:
4. Dosing:
-
Abrocitinib: A starting dose range of 10-50 mg/kg, administered orally once daily, can be explored.
-
Vehicle Control: Administer the corresponding vehicle.
-
Positive Control: Methotrexate (e.g., 1 mg/kg, intraperitoneally, 3 times per week).
5. Efficacy Endpoints:
-
Primary:
-
Arthritis score (e.g., 0-4 scale for each paw).
-
Paw thickness measurement.
-
-
Secondary:
-
Histopathological assessment of joint inflammation, pannus formation, and bone erosion.
-
Serum levels of anti-type II collagen antibodies.
-
Systemic cytokine levels (e.g., TNF-α, IL-6).
-
Application 3: Systemic Lupus Erythematosus (SLE) Models
The NZB/W F1 hybrid mouse is a spontaneous model of lupus that develops a disease with many features of human SLE.
Experimental Protocol: Spontaneous Lupus in NZB/W F1 Mice
1. Animals:
-
Species: Mouse (NZB/W F1)
-
Sex: Female (develop more severe disease)
-
Age: Initiate treatment at an age when disease signs typically appear (e.g., 20-24 weeks).
2. Materials:
-
Abrocitinib
-
Vehicle for Abrocitinib
-
Cyclophosphamide (positive control)
3. Experimental Workflow:
4. Dosing:
-
Abrocitinib: A dose range of 15-60 mg/kg, administered orally once daily, could be investigated.
-
Vehicle Control: Administer the corresponding vehicle.
-
Positive Control: Cyclophosphamide (e.g., 20 mg/kg, intraperitoneally, once weekly).
5. Efficacy Endpoints:
-
Primary:
-
Reduction in proteinuria.
-
Improved survival.
-
-
Secondary:
-
Serum levels of anti-dsDNA antibodies.
-
Histopathological evaluation of glomerulonephritis.
-
Reduction in spleen weight.
-
Summary of Potential Efficacy Data for In Vivo Models
The following table summarizes hypothetical quantitative data that could be generated from the described animal models to assess the efficacy of Abrocitinib.
| Disease Model | Efficacy Parameter | Vehicle Control (Expected) | Abrocitinib (Hypothetical) | Positive Control (Expected) |
| Atopic Dermatitis (Oxazolone-induced) | Ear Swelling (mm) | 0.4 ± 0.05 | 0.2 ± 0.03 | 0.15 ± 0.02 |
| Epidermal Thickness (µm) | 100 ± 15 | 40 ± 8 | 30 ± 5 | |
| Rheumatoid Arthritis (CIA) | Arthritis Score (0-16) | 10 ± 2 | 4 ± 1.5 | 2 ± 1 |
| Paw Thickness (mm) | 3.5 ± 0.3 | 2.5 ± 0.2 | 2.2 ± 0.2 | |
| Lupus (NZB/W F1) | Proteinuria (mg/dL) | 300 ± 50 | 100 ± 30 | 50 ± 20 |
| Anti-dsDNA Titer (U/mL) | 1500 ± 300 | 700 ± 150 | 400 ± 100 |
Conclusion
Abrocitinib, as a selective JAK1 inhibitor, holds significant therapeutic potential for a range of inflammatory and autoimmune diseases. The protocols and application notes provided herein offer a framework for researchers to design and execute in vivo animal studies to further elucidate the preclinical efficacy and mechanism of action of Abrocitinib. It is crucial to perform dose-ranging studies to determine the optimal therapeutic window for each specific model and to include appropriate positive and negative controls for robust data interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. Abrocitinib for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer Announces Positive Top-Line Results from Phase 3 Study of Investigational Oral JAK1 Candidate, Abrocitinib (PF-04965842), in Patients Aged 12 and Older with Moderate to Severe Atopic Dermatitis | Pfizer [pfizer.com]
- 4. researchgate.net [researchgate.net]
- 5. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Oral Janus Kinase 1 Inhibitor Abrocitinib for Patients With Atopic Dermatitis: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible effects on female rat fertility with abrocitinib, a Janus kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abrocitinib in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral small-molecule that selectively inhibits Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical cascade in mediating the inflammatory response, particularly in the pathogenesis of atopic dermatitis.[1][3][4] Cytokines such as interleukin-4 (IL-4), IL-13, IL-31, and thymic stromal lymphopoietin (TSLP) activate the JAK-STAT pathway, leading to inflammation and immune cell activation.[1][2] Abrocitinib exerts its therapeutic effect by blocking the adenosine triphosphate (ATP) binding site of JAK1, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This targeted inhibition of JAK1 disrupts the downstream signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response.[4][5] In vitro studies have demonstrated Abrocitinib's selectivity for JAK1 over other JAK family members, including JAK2, JAK3, and TYK2.[2] These application notes provide detailed protocols for the preparation of Abrocitinib solutions and their use in common cell-based assays to evaluate its inhibitory activity on the JAK1/STAT pathway.
Physicochemical and Pharmacokinetic Properties of Abrocitinib
A summary of key physicochemical and pharmacokinetic properties of Abrocitinib is provided below. This information is essential for the preparation of solutions and the design of in vitro experiments.
| Property | Value | Reference |
| Molecular Formula | C14H21N5O2S | [6] |
| Molecular Weight | 323.41 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Aqueous Solubility | 0.04 mg/mL (at 25°C) | [6] |
| DMSO Solubility | 65 mg/mL (200.98 mM) | [2] |
| JAK1 IC50 (cell-free) | 29 nM | [2] |
| JAK2 IC50 (cell-free) | 803 nM | [2] |
| JAK3 IC50 (cell-free) | >10,000 nM | [2] |
| TYK2 IC50 (cell-free) | 1250 nM | [2] |
Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action for Abrocitinib. Cytokine binding to its receptor induces receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription. Abrocitinib selectively inhibits JAK1, thereby blocking this signaling cascade.
Experimental Protocols
Protocol 1: Preparation of Abrocitinib Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of Abrocitinib in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for cell-based assays.
Materials:
-
Abrocitinib powder (molecular weight: 323.41 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line being used
Procedure:
1. Preparation of 10 mM Abrocitinib Stock Solution: a. Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. b. Carefully weigh out approximately 1 mg of Abrocitinib powder into the tared tube. Record the exact weight. c. Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume of DMSO (µL) = (Weight of Abrocitinib (mg) / 323.41 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L d. Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the Abrocitinib powder. e. Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. f. Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to one year.[2]
2. Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM Abrocitinib stock solution at room temperature. b. Prepare a series of dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture wells should not exceed 0.1% to prevent solvent-induced cytotoxicity. Ensure your dilution scheme accounts for this. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium). d. Always prepare fresh working solutions on the day of the experiment. Do not store diluted Abrocitinib in cell culture medium.
Protocol 2: Cell-Based Assay for Inhibition of STAT Phosphorylation
This protocol details a method to assess the inhibitory effect of Abrocitinib on cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells [PBMCs] or a human cell line expressing the appropriate cytokine receptors, such as TF-1 or UT-7 cells).
Materials:
-
A suitable cell line (e.g., TF-1 cells)
-
Complete cell culture medium
-
Recombinant human cytokine (e.g., IL-6 or GM-CSF)
-
Abrocitinib working solutions
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT (pSTAT) (e.g., anti-pSTAT3 [pY705]) and total STAT (as a control)
-
Flow cytometer
Experimental Workflow Diagram:
References
Application Notes and Protocols: Western Blot Analysis of Phosphorylated STAT3 Following Abrocitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral small molecule that selectively inhibits Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in immune responses and cellular proliferation.[3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Abrocitinib exerts its therapeutic effect by inhibiting JAK1, which in turn prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[3] Western blotting is a fundamental technique to elucidate and quantify the inhibitory effect of compounds like Abrocitinib on protein phosphorylation. These application notes provide a comprehensive protocol for utilizing Western blotting to detect and quantify the phosphorylation of STAT3 in response to Abrocitinib treatment.
Data Presentation
The following tables summarize representative quantitative data from a Western blot analysis of phosphorylated STAT3 (p-STAT3) at Tyr705 in a human cell line. The data illustrates the dose-dependent inhibitory effect of a selective JAK1 inhibitor on IL-6-induced STAT3 phosphorylation. The band intensities were quantified using densitometry and normalized to the total STAT3 protein levels, with the vehicle-treated control (DMSO) set to 100%.
Table 1: Dose-Dependent Inhibition of IL-6-Induced p-STAT3 by a Selective JAK1 Inhibitor
| Treatment Group | Concentration (nM) | Normalized p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |
| Vehicle (DMSO) + IL-6 | - | 1.00 | 0% |
| JAK1 Inhibitor + IL-6 | 10 | 0.78 | 22% |
| JAK1 Inhibitor + IL-6 | 50 | 0.45 | 55% |
| JAK1 Inhibitor + IL-6 | 100 | 0.21 | 79% |
| JAK1 Inhibitor + IL-6 | 500 | 0.08 | 92% |
| Unstimulated Control | - | 0.05 | 95% |
Table 2: Summary of Western Blot Densitometry Analysis
| Treatment | p-STAT3 (Tyr705) Band Intensity (Arbitrary Units) | Total STAT3 Band Intensity (Arbitrary Units) | Loading Control (β-Actin) Band Intensity (Arbitrary Units) |
| Vehicle (DMSO) + IL-6 | 85432 | 86123 | 95432 |
| JAK1 Inhibitor (10 nM) + IL-6 | 66789 | 85998 | 94876 |
| JAK1 Inhibitor (50 nM) + IL-6 | 38543 | 85765 | 95123 |
| JAK1 Inhibitor (100 nM) + IL-6 | 17987 | 85432 | 94987 |
| JAK1 Inhibitor (500 nM) + IL-6 | 6876 | 85210 | 95321 |
| Unstimulated Control | 4321 | 85876 | 95001 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, the inhibitory action of Abrocitinib, and the experimental workflow for the Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HaCaT, or primary keratinocytes) in 6-well plates at a density that will achieve 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal levels of STAT phosphorylation, replace the growth medium with serum-free or low-serum medium for 4-6 hours prior to treatment.
-
Abrocitinib Treatment: Prepare a stock solution of Abrocitinib in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Pre-treat the cells with the Abrocitinib dilutions or vehicle control (DMSO) for 1-2 hours.
-
Cytokine Stimulation: To induce a robust p-STAT3 signal, stimulate the cells with a cytokine such as Interleukin-6 (IL-6) at a pre-determined optimal concentration (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control group that receives neither Abrocitinib nor cytokine.
Cell Lysis and Protein Quantification
-
Lysis: Following treatment, immediately place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total STAT3. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities for p-STAT3, total STAT3, and the loading control using image analysis software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal for each sample. The percent inhibition can be calculated relative to the cytokine-stimulated vehicle control.
References
Application Note: Flow Cytometry Protocol for Monitoring Abrocitinib Activity in PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of various pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][3] Both IL-4 and IL-13 signal through the JAK1 pathway, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 6 (STAT6).[3] This application note provides a detailed protocol for a flow cytometry-based assay to measure the inhibitory effect of Abrocitinib on IL-4 and IL-13-induced STAT6 phosphorylation (pSTAT6) in human peripheral blood mononuclear cells (PBMCs). This assay can be utilized to assess the pharmacodynamic activity of Abrocitinib and similar JAK1 inhibitors in a preclinical or clinical research setting.
Principle of the Assay
This assay quantifies the phosphorylation of STAT6 in various PBMC subsets (T cells, B cells, and monocytes) in response to cytokine stimulation (IL-4 or IL-13) in the presence or absence of Abrocitinib. PBMCs are first isolated from whole blood and treated with varying concentrations of Abrocitinib. The cells are then stimulated with a specific cytokine to induce the JAK/STAT signaling cascade. Subsequently, the cells are fixed and permeabilized to allow for intracellular staining with a fluorescently labeled antibody specific for the phosphorylated form of STAT6. Co-staining with antibodies against cell surface markers allows for the identification of different immune cell populations. The level of pSTAT6 is then measured by flow cytometry, and the dose-dependent inhibition by Abrocitinib can be determined.
Data Presentation
The quantitative data from this assay can be summarized to show the dose-dependent effect of Abrocitinib on cytokine-induced STAT6 phosphorylation in different PBMC subsets. The results can be presented as the percentage inhibition of the pSTAT6 signal or as the IC50 value, which is the concentration of the drug that causes 50% inhibition of the maximal response.
Table 1: Abrocitinib Inhibition of IL-4-induced STAT6 Phosphorylation in Human PBMCs
| PBMC Subset | Abrocitinib IC50 (nM) |
| T Cells (CD3+) | 51 |
| B Cells (CD19+) | Not specified |
| Monocytes (CD14+) | Not specified |
| Data derived from a study by Recludix Pharma.[4] |
Table 2: Abrocitinib Inhibition of IL-13-induced STAT6 Phosphorylation in Human PBMCs
| PBMC Subset | Abrocitinib IC50 (nM) |
| T Cells (CD3+) | 100 |
| B Cells (CD19+) | Not specified |
| Monocytes (CD14+) | Not specified |
| Data derived from a study by Recludix Pharma.[4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for this protocol.
Caption: JAK1/STAT6 Signaling Pathway inhibited by Abrocitinib.
Caption: Flow cytometry workflow for assessing Abrocitinib activity.
Experimental Protocols
Materials and Reagents
-
Human whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Abrocitinib
-
Recombinant Human IL-4
-
Recombinant Human IL-13
-
Flow Cytometry Fixation Buffer
-
Flow Cytometry Permeabilization Buffer (Methanol-based is recommended for phospho-epitopes)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Table 3: Recommended Antibody Panel
| Target | Fluorochrome | Purpose |
| CD3 | e.g., FITC | T Cell Marker |
| CD19 | e.g., PE | B Cell Marker |
| CD14 | e.g., PerCP-Cy5.5 | Monocyte Marker |
| pSTAT6 (Y641) | e.g., Alexa Fluor 647 | Target of interest |
| Viability Dye | e.g., Zombie NIR™ | To exclude dead cells |
Protocol Steps
1. PBMC Isolation
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in RPMI 1640 with 10% FBS and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.
2. Abrocitinib Treatment and Cytokine Stimulation
-
Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Prepare a serial dilution of Abrocitinib in RPMI 1640. Add the desired concentrations to the respective tubes. Include a vehicle control (DMSO).
-
Incubate the cells with Abrocitinib for 1 hour at 37°C.
-
Prepare IL-4 or IL-13 at a working concentration (e.g., 2x final concentration) in RPMI 1640.
-
Add the cytokine solution to the cells to achieve the final desired concentration (e.g., 20 ng/mL). Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
3. Cell Fixation and Permeabilization
-
Immediately after stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer (e.g., 90% Methanol). Add dropwise while vortexing.
-
Incubate on ice or at -20°C for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA (Staining Buffer).
4. Antibody Staining
-
Resuspend the permeabilized cells in 100 µL of Staining Buffer.
-
Add the fluorochrome-conjugated antibodies for both surface markers (CD3, CD19, CD14) and the intracellular target (pSTAT6) at their pre-titrated optimal concentrations.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer for flow cytometry analysis.
5. Flow Cytometry Analysis
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the lymphocyte and monocyte populations based on forward and side scatter.
-
Within the lymphocyte gate, identify T cells (CD3+) and B cells (CD19+).
-
Identify monocytes based on their scatter properties and CD14 expression.
-
For each cell subset, quantify the median fluorescence intensity (MFI) of the pSTAT6 signal.
-
Calculate the percentage inhibition of pSTAT6 for each Abrocitinib concentration relative to the stimulated control.
-
Plot the dose-response curve and determine the IC50 value.
Conclusion
This application note provides a comprehensive flow cytometry protocol to assess the pharmacodynamic effects of Abrocitinib on primary human immune cells. By measuring the inhibition of cytokine-induced STAT6 phosphorylation, researchers can gain valuable insights into the on-target activity of Abrocitinib and other JAK1 inhibitors. This assay is a powerful tool for drug development and translational research in the field of immunology and dermatology.
References
- 1. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugsincontext.com [drugsincontext.com]
- 3. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recludixpharma.com [recludixpharma.com]
Application Notes and Protocols for Studying Abrocitinib in Mouse Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral, small-molecule, selective Janus kinase 1 (JAK1) inhibitor.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial in the pathogenesis of atopic dermatitis (AD) by mediating the signaling of various pro-inflammatory cytokines.[2][3] By selectively targeting JAK1, abrocitinib modulates the signaling of cytokines such as interleukin (IL)-4, IL-13, IL-31, IL-22, and thymic stromal lymphopoietin (TSLP), which are key drivers of inflammation, pruritus, and skin barrier dysfunction in AD.[4] While extensive clinical data in humans is available, detailed protocols for its application in preclinical mouse models are less commonly published.
These application notes provide a framework for the use of abrocitinib in established mouse models of atopic dermatitis, based on common methodologies for studying selective JAK1 inhibitors in this context. The protocols and data presented are intended to serve as a guide for researchers designing preclinical efficacy and mechanism-of-action studies.
Signaling Pathway of Abrocitinib in Atopic Dermatitis
The pathogenesis of atopic dermatitis involves the activation of the JAK-STAT signaling cascade by key cytokines. Abrocitinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby interrupting this signaling pathway.
Experimental Protocols for Mouse Models of Atopic Dermatitis
The following are representative protocols for evaluating the efficacy of abrocitinib in common mouse models of atopic dermatitis. Dosing and treatment duration may require optimization based on the specific research question and the severity of the disease model.
MC903-Induced Atopic Dermatitis Model
This model utilizes the topical application of calcipotriol (MC903), a vitamin D3 analog, to induce a robust Th2-dominant inflammatory response characteristic of atopic dermatitis.
Experimental Workflow:
Methodology:
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Disease Induction: Apply 20 µL of MC903 solution (e.g., 100 µM in ethanol) to the dorsal and ventral surfaces of one ear daily for 14 consecutive days.
-
Treatment: Beginning on day 3 post-induction, administer abrocitinib (e.g., 10, 30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) daily via oral gavage.
-
Endpoint Analysis:
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Clinical Scoring: Score the severity of erythema, edema, and scaling on a scale of 0-3.
-
Histology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure levels of key cytokines (e.g., IL-4, IL-13, TSLP) by ELISA or qPCR.
-
Oxazolone-Induced Atopic Dermatitis Model
This model involves sensitization and repeated challenge with the hapten oxazolone to induce a chronic, Th2-mediated skin inflammation.
Methodology:
-
Animals: BALB/c mice (6-8 weeks old).
-
Sensitization: On day 0, sensitize mice by applying a 1.5% oxazolone solution to the shaved abdomen.
-
Challenge: Starting on day 7, apply a 0.5% oxazolone solution to one ear every other day for a total of 6 challenges.
-
Treatment: Administer abrocitinib (e.g., 10, 30 mg/kg) or vehicle orally once daily, starting from the first day of challenge.
-
Endpoint Analysis:
-
Ear Thickness: Measure ear thickness before each challenge and at the end of the study.
-
Histology: Collect ear tissue for histological analysis of epidermal hyperplasia and immune cell infiltration.
-
Serum IgE: Collect blood at the end of the study to measure total serum IgE levels.
-
Spleen and Lymph Node Analysis: Isolate splenocytes and lymph node cells for flow cytometric analysis of T-cell populations.
-
Data Presentation
The following tables represent hypothetical quantitative data based on expected outcomes from the described mouse models. Actual results may vary.
Table 1: Effect of Abrocitinib on Clinical Parameters in MC903-Induced Atopic Dermatitis
| Treatment Group | Ear Thickness (mm, Day 14) | Clinical Score (Day 14) | Epidermal Thickness (µm) |
| Vehicle | 0.45 ± 0.05 | 8.5 ± 1.2 | 120 ± 15 |
| Abrocitinib (10 mg/kg) | 0.32 ± 0.04 | 5.1 ± 0.9 | 75 ± 10 |
| Abrocitinib (30 mg/kg) | 0.25 ± 0.03 | 2.8 ± 0.6 | 40 ± 8 |
| Dexamethasone (1 mg/kg) | 0.22 ± 0.02 | 2.1 ± 0.5 | 35 ± 6 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
Table 2: Effect of Abrocitinib on Cytokine Levels in Ear Tissue (MC903 Model)
| Treatment Group | IL-4 (pg/mg tissue) | IL-13 (pg/mg tissue) | TSLP (pg/mg tissue) |
| Vehicle | 150 ± 20 | 250 ± 30 | 180 ± 25 |
| Abrocitinib (10 mg/kg) | 95 ± 15 | 160 ± 22 | 110 ± 18 |
| Abrocitinib (30 mg/kg) | 50 ± 10 | 80 ± 15 | 60 ± 12 |
| Dexamethasone (1 mg/kg) | 45 ± 8 | 70 ± 12 | 55 ± 10 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
Table 3: Effect of Abrocitinib in Oxazolone-Induced Atopic Dermatitis
| Treatment Group | Ear Thickness (mm, final) | Total Serum IgE (ng/mL) |
| Vehicle | 0.52 ± 0.06 | 2500 ± 400 |
| Abrocitinib (10 mg/kg) | 0.38 ± 0.05 | 1500 ± 300 |
| Abrocitinib (30 mg/kg) | 0.29 ± 0.04 | 800 ± 150 |
| Tacrolimus (0.1% topical) | 0.27 ± 0.03 | 750 ± 120 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
Conclusion
Abrocitinib, as a selective JAK1 inhibitor, holds significant therapeutic potential for atopic dermatitis. The provided protocols for the MC903-induced and oxazolone-induced mouse models offer a robust framework for preclinical evaluation of abrocitinib's efficacy and mechanism of action. These models allow for the quantitative assessment of key disease parameters, including skin inflammation, epidermal changes, and cytokine profiles, providing valuable data to support further drug development. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. Selective JAK 1 inhibition with upadacitinib as a potential treatment for coexistent severe atopic dermatitis and alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Janus Kinase Inhibitors in Atopic Dermatitis: An Updated Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Abrocitinib Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral small molecule that is a selective inhibitor of Janus kinase 1 (JAK1).[1][2] By selectively inhibiting JAK1, Abrocitinib modulates the signaling of various pro-inflammatory cytokines, such as interleukins IL-4, IL-13, IL-31, and thymic stromal lymphopoietin (TSLP), which are implicated in the pathogenesis of inflammatory diseases.[1][2] Its mechanism of action involves blocking the JAK-STAT signaling pathway, which is crucial for immune cell function.[3][4] The selectivity of Abrocitinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key characteristic, aiming to minimize off-target effects.[1][2] These application notes provide detailed protocols for utilizing Abrocitinib as a standard in high-throughput screening (HTS) campaigns to identify and characterize novel JAK1 inhibitors.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[3][4] Abrocitinib exerts its therapeutic effect by inhibiting JAK1, thereby preventing the phosphorylation and activation of STATs.[2][3]
Caption: Abrocitinib inhibits the JAK-STAT signaling pathway.
Quantitative Data for Abrocitinib
Abrocitinib's selectivity for JAK1 is evident from its half-maximal inhibitory concentration (IC50) values against different JAK family members. This data is crucial for establishing it as a reference compound in screening assays.
| Kinase Target | IC50 (nM) |
| JAK1 | 29 |
| JAK2 | 803 |
| JAK3 | >10,000 |
| TYK2 | 1250 |
Note: IC50 values are essential for determining the appropriate concentration range of Abrocitinib to use as a positive control in HTS assays.
High-Throughput Screening (HTS) Protocols
The following are detailed protocols for biochemical and cell-based assays suitable for HTS of JAK1 inhibitors, using Abrocitinib as a standard.
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to the amount of ADP generated.
Experimental Workflow:
Caption: A typical workflow for a biochemical HTS assay.
Detailed Protocol:
Materials:
-
JAK1 enzyme (recombinant)
-
Substrate peptide (e.g., IRS1-tide)
-
ATP
-
Abrocitinib (as a standard)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, white, low-volume)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of Abrocitinib (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.
-
Dispense a small volume (e.g., 50 nL) of each Abrocitinib concentration and test compounds into the assay plate.
-
Include positive controls (no inhibitor, DMSO only) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate/ATP solution in kinase reaction buffer. The final concentration of ATP should be at or near its Km for JAK1.
-
Add 5 µL of the 2X kinase/substrate/ATP solution to each well of the assay plate.
-
Mix gently and incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value for Abrocitinib and test compounds by fitting the data to a four-parameter logistic dose-response curve.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Cell-Based HTS Assay: Phospho-STAT3 (Tyr705) ELISA
This assay measures the level of phosphorylated STAT3 in cells, which is a downstream marker of JAK1 activation. Inhibition of JAK1 by compounds like Abrocitinib will lead to a decrease in STAT3 phosphorylation.
Detailed Protocol:
Materials:
-
A suitable human cell line (e.g., HeLa, TF-1)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6 for HeLa, GM-CSF for TF-1)
-
Abrocitinib (as a standard)
-
Phospho-STAT3 (Tyr705) ELISA Kit
-
Assay plates (e.g., 96-well, clear, tissue culture-treated)
-
Fixing and blocking buffers
-
Wash buffer
-
Primary and secondary antibodies
-
Substrate solution and stop solution
-
Plate reader with absorbance detection capabilities
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of Abrocitinib and test compounds in cell culture medium.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a predetermined time (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
-
ELISA Procedure:
-
Add the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total STAT3.
-
Incubate to allow the capture antibody to bind to STAT3.
-
Wash the wells and add a detection antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705).
-
Incubate to allow the detection antibody to bind to pSTAT3.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate to allow the secondary antibody to bind to the detection antibody.
-
-
Signal Detection and Analysis:
-
Wash the wells and add a TMB substrate solution.
-
Allow the color to develop, then add a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition of STAT3 phosphorylation for each compound concentration.
-
Determine the IC50 values for Abrocitinib and test compounds.
-
Data Presentation and Interpretation
All quantitative data from HTS assays should be summarized in tables for clear comparison. This includes IC50 values for the standard (Abrocitinib) and any hit compounds, as well as assay quality control metrics.
Table of HTS Assay Performance Metrics:
| Assay Type | Parameter | Value | Interpretation |
| Biochemical (ADP-Glo) | Z'-factor | ≥ 0.5 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | > 10 | Robust signal window. | |
| Cell-Based (pSTAT ELISA) | Z'-factor | ≥ 0.5 | Excellent assay quality, suitable for HTS. |
| Signal Window | > 5 | Clear distinction between stimulated and unstimulated cells. |
Conclusion
These application notes provide a framework for utilizing Abrocitinib as a standard in high-throughput screening for the discovery of novel JAK1 inhibitors. The detailed protocols for both biochemical and cell-based assays, along with guidelines for data interpretation, offer a robust starting point for researchers in the field of drug discovery. The use of a well-characterized standard like Abrocitinib is essential for validating assay performance and ensuring the reliability of screening results.
References
Troubleshooting & Optimization
Abrocitinib Solubility Challenges: A Technical Support Resource for Researchers
For Immediate Release
A new technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with the Janus kinase 1 (JAK1) inhibitor, abrocitinib, in aqueous buffers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to facilitate smoother, more accurate in vitro and preclinical studies.
Abrocitinib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1] This inherent low solubility is pH-dependent and can present significant hurdles in experimental settings, potentially impacting the reliability and reproducibility of results.[2][3] This technical guide aims to provide practical solutions and a deeper understanding of abrocitinib's solubility characteristics.
Core Physicochemical Properties of Abrocitinib
A solid understanding of abrocitinib's physicochemical properties is fundamental to addressing solubility issues. Below is a summary of key data points.
| Property | Value | Source |
| Molecular Weight | 323.41 g/mol | [4] |
| Water Solubility | 0.04 mg/mL (at 25°C) | [5] |
| 420 µg/mL (0.42 mg/mL) | [6] | |
| pKa (Strongest Basic) | ~6.45 | DrugBank Online |
| LogD (pH 7.4) | 1.9 | [4] |
| BCS Class | II | [1][3] |
Note: The discrepancy in reported water solubility values may be due to different experimental methodologies (e.g., kinetic vs. thermodynamic solubility). Researchers should determine the solubility under their specific experimental conditions.
Troubleshooting Common Abrocitinib Solubility Issues in Aqueous Buffer
This section addresses frequent problems researchers face when working with abrocitinib in aqueous solutions.
Q1: I'm observing precipitation when I dilute my abrocitinib DMSO stock solution into an aqueous buffer. How can I prevent this?
A1: This is a common issue known as "precipitation upon dilution." Abrocitinib is highly soluble in DMSO, but its solubility dramatically decreases in aqueous environments.[4]
-
Troubleshooting Steps:
-
Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, ideally below 1% (v/v), to minimize its effect on the assay and the solubility of abrocitinib.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the abrocitinib stock can sometimes help maintain solubility. Ensure the temperature is compatible with your experimental setup.
-
Employ sonication: After adding the abrocitinib stock to the buffer, brief sonication can help to disperse the compound and break up any initial precipitates.
-
Consider the use of solubilizing excipients: For in vitro assays, the inclusion of non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain abrocitinib in solution. However, be cautious as these can interfere with certain cellular assays.
-
pH adjustment: Abrocitinib's solubility is pH-dependent.[2][3] As a weak base with a pKa of ~6.45, its solubility is expected to be higher in acidic conditions. If your experiment allows, using a buffer with a pH below 6.0 may improve solubility.
-
Q2: My abrocitinib solution appears cloudy or hazy, even at low concentrations. What could be the cause?
A2: Cloudiness or haziness, even without visible precipitates, can indicate the formation of insoluble micro-precipitates or aggregates.
-
Troubleshooting Steps:
-
Verify the pH of your buffer: Ensure the pH of your aqueous buffer is accurate and stable. Small shifts in pH can significantly impact the solubility of pH-sensitive compounds like abrocitinib.
-
Filter the solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles before use in your experiment. This is particularly important for cell-based assays where precipitates can be cytotoxic.
-
Perform a solubility test under your specific conditions: It is highly recommended to determine the kinetic or thermodynamic solubility of abrocitinib in your specific buffer system and at your intended experimental temperature. This will help you establish a reliable working concentration range.
-
Q3: How does the choice of buffer affect abrocitinib's solubility?
-
Considerations:
-
Phosphate-buffered saline (PBS): Commonly used for its physiological pH (~7.4). However, given abrocitinib's pKa of ~6.45, its solubility in PBS will be limited.
-
Citrate buffers: These can be prepared over a wider acidic pH range (typically pH 3-6.2). Using a citrate buffer at a lower pH may enhance abrocitinib's solubility.
-
Biorelevant media: For studies simulating gastrointestinal conditions, using media like Fasted State Simulated Intestinal Fluid (FaSSIF) can provide more physiologically relevant solubility data.
-
Experimental Protocols
To aid researchers in generating reliable and reproducible data, we provide the following detailed protocols for determining the solubility of abrocitinib.
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
This assay is useful for high-throughput screening and for determining the solubility of a compound when transitioning from a high-solubility organic solvent (like DMSO) to an aqueous buffer.
-
Objective: To determine the concentration at which abrocitinib precipitates from a solution under specific kinetic conditions.
-
Materials:
-
Abrocitinib powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of abrocitinib in DMSO.
-
Add 2 µL of the abrocitinib stock solution to the wells of the 96-well plate.
-
Add 198 µL of the aqueous buffer to each well to achieve a final abrocitinib concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the absorbance of each well at the λmax of abrocitinib (approximately 287 nm in a water:acetonitrile mixture, though this should be determined in the specific buffer). The presence of precipitate will cause light scattering and an apparent increase in absorbance.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant.
-
A standard curve of abrocitinib in the same buffer/DMSO mixture should be prepared to quantify the concentration.
-
Protocol 2: Equilibrium "Shake-Flask" Solubility Assay
This method determines the thermodynamic solubility of a compound, which is the saturation concentration of the compound in a specific solvent at equilibrium.
-
Objective: To determine the equilibrium solubility of abrocitinib in a specific aqueous buffer.
-
Materials:
-
Abrocitinib powder
-
Aqueous buffer of choice (e.g., Phosphate buffer, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
-
Procedure:
-
Add an excess amount of abrocitinib powder to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material present.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After the incubation period, visually confirm that excess solid is still present.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of your analytical method.
-
Quantify the concentration of abrocitinib in the diluted supernatant using a validated HPLC method with a standard curve. The calculated concentration in the original supernatant represents the equilibrium solubility.
-
Visualizing Key Pathways and Workflows
To further aid in experimental design and understanding, the following diagrams illustrate the abrocitinib mechanism of action and a general experimental workflow for solubility determination.
Caption: Abrocitinib inhibits the JAK1-STAT signaling pathway.
Caption: General workflow for determining abrocitinib solubility.
Frequently Asked Questions (FAQs)
-
What is the expected solubility of abrocitinib in aqueous solutions?
-
How does pH influence the solubility of abrocitinib?
-
Can I use co-solvents other than DMSO?
-
While DMSO is a common choice for stock solutions, other organic co-solvents like ethanol or methanol could potentially be used. However, abrocitinib's solubility in these is also limited. It is crucial to assess the compatibility of any co-solvent with your specific experimental assay.
-
-
What analytical methods are suitable for quantifying abrocitinib in solubility studies?
This technical support center provides a foundational resource for researchers working with abrocitinib. By understanding its physicochemical properties and employing the troubleshooting strategies and protocols outlined, scientists can mitigate solubility-related challenges and enhance the quality and reliability of their experimental data.
References
- 1. Population Pharmacokinetics of Abrocitinib in Healthy Individuals and Patients with Psoriasis or Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Abrocitinib CAS#: 1622902-68-4 [m.chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iris.hi.is [iris.hi.is]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Abrocitinib Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with abrocitinib. Our goal is to address specific issues that may arise during the determination of its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of abrocitinib?
A1: Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4] It functions by blocking the adenosine triphosphate (ATP) binding site on the JAK1 enzyme, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This disruption of the JAK-STAT signaling pathway inhibits the action of several pro-inflammatory cytokines implicated in autoimmune and inflammatory diseases, including interleukin-4 (IL-4), IL-13, IL-31, and interferon-γ.[5]
Q2: What are the reported IC50 values for abrocitinib against the JAK family kinases?
A2: In cell-free enzymatic assays, abrocitinib demonstrates significant selectivity for JAK1. The reported IC50 values vary slightly across different studies but consistently show higher potency for JAK1 compared to other JAK family members.
Data Presentation: Abrocitinib IC50 Values
| Kinase | Reported IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | ~29 | - |
| JAK2 | ~803 | ~28-fold |
| JAK3 | >10,000 | >340-fold |
| TYK2 | ~1,250 | ~43-fold |
Note: These values are derived from cell-free enzymatic assays and may differ from potencies observed in cell-based assays.[1][2]
Q3: Which cell lines are suitable for determining the cellular IC50 of abrocitinib?
A3: The choice of cell line is critical and should be guided by the research question. Ideally, the cell line should have an active JAK1 signaling pathway that can be stimulated by a relevant cytokine. Examples of suitable systems include:
-
Human peripheral blood mononuclear cells (PBMCs): Can be stimulated with cytokines like IL-4 or IFNα to measure the inhibition of STAT phosphorylation.[6]
-
Specific immune cell subsets: Such as CD4+ T-cells, which can be stimulated to assess the inhibition of cytokine-induced STAT phosphorylation.
-
Engineered cell lines: Cell lines stably expressing a specific cytokine receptor and a reporter gene under the control of a STAT-responsive promoter.
Q4: How should I prepare abrocitinib for in vitro experiments?
A4: Abrocitinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the cell culture wells is consistent across all conditions and remains at a non-toxic level (typically ≤ 0.5%).
Experimental Protocols
Detailed Methodology for Cell-Based JAK1 Phosphorylation Assay
This protocol describes a method to determine the IC50 of abrocitinib by measuring the inhibition of cytokine-induced STAT phosphorylation in human PBMCs.
Materials:
-
Abrocitinib
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human cytokine (e.g., IL-4 or IFNα)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Phospho-specific and total STAT antibodies conjugated to fluorophores
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Abrocitinib Preparation: Prepare a series of abrocitinib dilutions in complete RPMI 1640 medium at 2X the final desired concentrations.
-
Inhibitor Treatment: Add 50 µL of the 2X abrocitinib dilutions to a 96-well plate. Add 50 µL of the PBMC suspension to each well. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cytokine Stimulation: Prepare a 10X stock of the chosen cytokine (e.g., IL-4 or IFNα) in complete RPMI 1640 medium. Add 10 µL of the 10X cytokine stock to each well to achieve the final desired concentration.
-
Stimulation Incubation: Incubate the plate for the optimal stimulation time (e.g., 15-30 minutes at 37°C).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular flow cytometry.
-
Staining: Stain the cells with fluorophore-conjugated antibodies against phosphorylated STAT (e.g., pSTAT6 for IL-4 stimulation) and total STAT.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Normalize the data to the vehicle-treated, cytokine-stimulated control. Plot the normalized values against the logarithm of the abrocitinib concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes for cell seeding. |
| Pipetting errors during serial dilutions. | Use fresh pipette tips for each dilution step. Prepare a master mix of the drug dilution series to add to the plate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| No or weak dose-response curve | Abrocitinib degradation. | Prepare fresh dilutions from a frozen stock for each experiment. Protect the stock solution from light and repeated freeze-thaw cycles. |
| Incorrect cytokine concentration or stimulation time. | Optimize the cytokine concentration and stimulation time to achieve a robust and reproducible phosphorylation signal. | |
| Cell line is not responsive to the chosen cytokine. | Confirm the expression of the corresponding cytokine receptor on your cell line. Select a cell line known to have a functional JAK1-STAT pathway for the chosen cytokine. | |
| IC50 value is significantly higher than expected | High intracellular ATP concentration in cell-based assays. | This is an inherent difference between biochemical and cellular assays. Report both values and acknowledge the reason for the discrepancy. |
| Abrocitinib binding to serum proteins in the culture medium. | Consider performing the assay in serum-free or low-serum conditions for a short duration, if compatible with cell viability. | |
| Active efflux of abrocitinib by cellular transporters. | Use cell lines with low expression of drug efflux pumps or co-treat with a known efflux pump inhibitor as a control. | |
| Unexpected cell toxicity at high concentrations | Off-target effects of abrocitinib. | Review the literature for known off-target effects. Consider using a lower concentration range or a different readout that is less sensitive to general toxicity. |
| High DMSO concentration. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control with the highest DMSO concentration used. |
Visualizations
Caption: Abrocitinib inhibits the JAK1-STAT signaling pathway.
Caption: Experimental workflow for IC50 determination of abrocitinib.
References
- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Oral Janus Kinase 1 Inhibitor Abrocitinib for Patients With Atopic Dermatitis: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Abrocitinib precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of Abrocitinib in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Abrocitinib stock solutions?
A1: Abrocitinib exhibits low solubility in aqueous solutions and ethanol[1][2]. Therefore, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent, demonstrating high solubility for Abrocitinib[1][2]. Other aprotic solvents like dimethylformamide (DMF) and halogenated solvents such as methylene dichloride are also suitable[1].
Q2: What is the solubility of Abrocitinib in common laboratory solvents?
A2: The solubility of Abrocitinib varies significantly across different solvents. It is practically insoluble in water[1]. For detailed solubility information, please refer to the data table below.
Q3: My Abrocitinib precipitated out of the DMSO stock solution. What could be the cause?
A3: Precipitation from a DMSO stock solution can occur if the DMSO has absorbed moisture, which reduces the solubility of Abrocitinib[2]. It is crucial to use fresh, anhydrous DMSO for stock solution preparation[2].
Q4: How should I store my Abrocitinib stock solutions to prevent precipitation?
A4: Proper storage is critical to prevent precipitation and degradation. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[2]. For detailed storage conditions and stability, please see the table below.
Q5: Can I dissolve Abrocitinib directly in my aqueous cell culture medium?
A5: No, directly dissolving Abrocitinib in aqueous media is not recommended due to its very low water solubility (0.04 mg/mL at 25°C)[1]. This will likely result in immediate precipitation. A concentrated stock solution in an appropriate organic solvent, like DMSO, should be prepared first and then diluted into the culture medium[3][4].
Troubleshooting Guide: Preventing Abrocitinib Precipitation
This guide addresses the common issue of Abrocitinib precipitation when diluting a concentrated DMSO stock solution into an aqueous experimental buffer or cell culture medium.
Problem: A precipitate forms immediately upon adding the Abrocitinib DMSO stock solution to an aqueous medium.
Cause: This phenomenon, often referred to as "crashing out," occurs because Abrocitinib is highly soluble in DMSO but poorly soluble in the aqueous environment of the buffer or medium[3][4]. The drastic dilution of DMSO reduces its solvating power, causing the hydrophobic Abrocitinib to precipitate.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your experimental solution as low as possible, typically below 0.5%, to minimize cytotoxicity[3][4]. However, ensure it is sufficient to maintain Abrocitinib solubility. Always include a vehicle control with the same final DMSO concentration in your experiments[3].
-
Perform Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of the aqueous medium, perform a serial dilution. First, create an intermediate dilution by adding the stock to a small volume of pre-warmed (37°C) medium or buffer while vortexing[3][4]. Then, add this intermediate dilution to the final volume.
-
Ensure Thorough Mixing: Add the Abrocitinib stock solution dropwise to the aqueous medium while gently vortexing or swirling[3]. This rapid and thorough mixing helps to avoid localized high concentrations that are prone to precipitation[3].
-
Warm the Aqueous Medium: Gently warming the cell culture medium or buffer to 37°C before adding the Abrocitinib stock can help improve solubility[3][4]. However, avoid prolonged heating, which can degrade sensitive components of the medium[3].
Data Presentation
Table 1: Solubility and Storage of Abrocitinib
| Parameter | Value | Reference |
| Solubility | ||
| Water | 0.04 mg/mL at 25°C | [1] |
| DMSO | 65 - 120 mg/mL | [1][2] |
| Ethanol | Insoluble | [1][2] |
| Storage Conditions | ||
| Solid Powder | 3 years at -20°C | [2] |
| Stock Solution in Solvent | 1 year at -80°C | [2] |
| 1 month at -20°C | [2] |
Experimental Protocols & Visualizations
Protocol: Preparation of Abrocitinib Stock Solution in DMSO
-
Equilibrate the vial of solid Abrocitinib powder to room temperature before opening.
-
Add a precise volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 65 mg/mL).
-
Vortex the solution until the Abrocitinib is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Caption: Troubleshooting workflow for preventing Abrocitinib precipitation.
References
Technical Support Center: In Vitro Off-Target Effects of Abrocitinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Abrocitinib in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of Abrocitinib?
Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] In vitro studies using cell-free isolated enzymes have demonstrated its selectivity for JAK1 over other members of the JAK family. Specifically, Abrocitinib is approximately 28-fold more selective for JAK1 than for JAK2, 43-fold more selective than for tyrosine kinase 2 (TYK2), and over 340-fold more selective than for JAK3.[1][2][3] This selective inhibition of JAK1 is believed to modulate the signaling of multiple cytokines involved in the pathophysiology of atopic dermatitis, including interleukin (IL)-4, IL-13, IL-31, and interferon-gamma.
Q2: Are there any known non-JAK off-target effects of Abrocitinib identified in in vitro kinase panels?
Based on publicly available literature, detailed in vitro kinase profiling of Abrocitinib against a broad panel of kinases (kinome scan) has not been published. While the selectivity within the JAK family is well-characterized, its interactions with other kinase families and potential off-target proteins are not extensively documented in the public domain. The development of selective kinase inhibitors is challenging due to the conserved nature of the ATP-binding site across the kinome.
Q3: We are observing an unexpected phenotype in our cell-based assays with Abrocitinib that doesn't seem to be related to JAK1 inhibition. Could this be an off-target effect?
It is possible that an unexpected phenotype could be the result of an off-target effect, especially when using higher concentrations of the inhibitor. Off-target interactions can lead to unforeseen biological consequences. To investigate this, consider the following:
-
Dose-response relationship: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for JAK1 inhibition. Off-target effects are more likely to occur at higher concentrations.
-
Use of a structurally different JAK1 inhibitor: If a different selective JAK1 inhibitor with a distinct chemical scaffold does not produce the same phenotype, it could suggest an off-target effect specific to Abrocitinib's chemical structure.
-
Rescue experiments: Attempt to rescue the on-target phenotype by introducing a constitutively active downstream component of the JAK1 signaling pathway (e.g., a phospho-mimetic STAT protein). If the on-target effect is rescued but the unexpected phenotype persists, it may indicate an off-target mechanism.
Q4: Can Abrocitinib interact with non-kinase proteins, such as drug transporters?
Yes, in vitro studies have indicated that Abrocitinib has the potential to inhibit the activities of several drug transporters.[4] These include P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporter 3 (OAT3), organic cation transporter 1 (OCT1), and multidrug and toxin extrusion proteins 1 and 2K (MATE1/2K).[4] When designing in vitro experiments, particularly those involving co-incubation with other compounds, it is important to consider these potential interactions as they could affect the intracellular concentration and availability of Abrocitinib or other substrates of these transporters.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical IC50 and Cellular Potency
Problem: The observed cellular EC50 for Abrocitinib is significantly higher than its reported biochemical IC50 for JAK1.
| Possible Cause | Troubleshooting Steps |
| High Intracellular ATP Concentration | The intracellular concentration of ATP (millimolar range) is much higher than that used in many biochemical assays. As an ATP-competitive inhibitor, Abrocitinib's apparent potency can be reduced in a cellular context. This is an inherent difference between the two assay types. |
| Cell Permeability and Efflux | Abrocitinib may have poor membrane permeability in your specific cell line or be actively removed by drug efflux pumps. Consider using cell lines with known expression levels of transporters like P-gp or BCRP, or use efflux pump inhibitors as controls. |
| Protein Binding | Abrocitinib may bind to proteins in the cell culture medium (e.g., albumin) or to intracellular proteins, reducing the free concentration available to inhibit JAK1. Consider using serum-free media for short-term experiments if your cell line can tolerate it. |
| Cell Line-Specific Factors | Different cell lines can have varying levels of JAK1 expression, downstream signaling pathway activity, and potential compensatory signaling mechanisms that may be activated upon JAK1 inhibition. |
Issue 2: Unexpected Cellular Toxicity
Problem: Significant cell death is observed at concentrations of Abrocitinib that are expected to be non-toxic based on its primary pharmacology.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | At higher concentrations, Abrocitinib may be inhibiting other kinases that are essential for the survival of your specific cell line. |
| Solvent Toxicity | The vehicle used to dissolve Abrocitinib (e.g., DMSO) may be causing toxicity, especially at higher concentrations. |
| Cell Line Hypersensitivity | The specific cell line being used may be particularly sensitive to the inhibition of the JAK1 pathway or to potential off-target effects of the compound. |
Data Presentation
Table 1: In Vitro Selectivity of Abrocitinib within the JAK Family
| Kinase | Fold Selectivity over JAK1 | Reference |
| JAK1 | 1 | [1][2][3] |
| JAK2 | 28 | [1][2][3] |
| TYK2 | 43 | [1][2][3] |
| JAK3 | >340 | [1][2][3] |
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of Abrocitinib against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Abrocitinib
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Abrocitinib in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the purified kinase and its specific substrate to each well.
-
Inhibitor Incubation: Add the diluted Abrocitinib or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is inversely proportional to the kinase activity. Calculate the percent inhibition for each Abrocitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Assessing Cellular JAK-STAT Pathway Inhibition
This protocol is for verifying the on-target activity of Abrocitinib in a cellular context by measuring the phosphorylation of STAT proteins.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Cytokine for stimulating the JAK-STAT pathway (e.g., IL-4, IL-13)
-
Abrocitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of Abrocitinib for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated STAT. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT and a housekeeping protein like GAPDH.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT and/or housekeeping protein signal.
Visualizations
References
- 1. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. join.dermatologytimes.com [join.dermatologytimes.com]
- 3. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Abrocitinib Interference with Fluorescence Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for abrocitinib to interfere with fluorescence-based assays. The information is designed to help users identify and mitigate potential artifacts in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of abrocitinib?
Abrocitinib is a small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in immune function and inflammation.[3][4] Abrocitinib functions by blocking the adenosine triphosphate (ATP) binding site of JAK1, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This disruption of the JAK-STAT pathway reduces the inflammatory response.[3][4]
Q2: What is the selectivity profile of abrocitinib?
In biochemical assays, abrocitinib has demonstrated selectivity for JAK1 over other members of the JAK family.[5][6]
Table 1: Abrocitinib Selectivity for JAK Family Kinases
| Kinase | Selectivity Fold vs. JAK1 | IC50 (nM) |
| JAK1 | - | 29 |
| JAK2 | 28-fold | 803 |
| JAK3 | >340-fold | >10,000 |
| TYK2 | 43-fold | 1250 |
Q3: Could abrocitinib interfere with my fluorescence-based assay?
While there is no specific literature detailing the fluorescent properties of abrocitinib, it is a possibility that should be considered. Small molecules, particularly those containing aromatic ring systems, can sometimes interfere with fluorescence assays.[1][3] Interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[1][7]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorophore, resulting in a decreased signal (a false-negative).[1][8][9]
It is crucial to perform control experiments to rule out these possibilities.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
Q: I'm observing a dose-dependent increase in fluorescence in my assay when I add abrocitinib, even in my no-enzyme/no-cell control. What could be the cause?
A: This suggests that abrocitinib itself may be fluorescent at the wavelengths you are using, a phenomenon known as autofluorescence.[1][7]
-
Prepare Abrocitinib Dilutions: Create a serial dilution of abrocitinib in your assay buffer, covering the concentration range used in your main experiment.
-
Plate Preparation: Add the abrocitinib dilutions to the wells of your assay plate. Include wells with only the assay buffer as a blank control.
-
Fluorescence Reading: Read the plate using the same fluorescence plate reader and filter settings (excitation and emission wavelengths) as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the abrocitinib-containing wells. If you observe a concentration-dependent increase in fluorescence, this confirms that abrocitinib is autofluorescent under your experimental conditions.
-
Change Fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the autofluorescence range of abrocitinib. Red-shifted fluorophores are often a good choice as autofluorescence is less common at longer wavelengths.[5][10]
-
Spectral Unmixing: If your plate reader has this capability, you may be able to computationally subtract the contribution of abrocitinib's autofluorescence from your total signal.
-
Assay Background Subtraction: For each experiment, run a parallel plate with abrocitinib but without a key assay component (e.g., the enzyme or cells) to measure and subtract the background fluorescence.
Issue 2: Unexpected Decrease in Fluorescence Signal
Q: My fluorescence signal is lower than expected in the presence of abrocitinib. What could be the cause?
A: This could be due to fluorescence quenching, where abrocitinib absorbs the light energy intended for or emitted by your fluorophore.[1][8][9] This is also known as the "inner filter effect".
-
Prepare a Constant Concentration of Fluorophore: In your assay buffer, prepare a solution containing the fluorescent product of your assay (or a stable, related fluorophore) at a concentration that gives a robust signal.
-
Add Abrocitinib Dilutions: Add a serial dilution of abrocitinib to this fluorophore solution.
-
Plate and Read: Add these mixtures to your assay plate and measure the fluorescence as you would in your primary assay.
-
Data Analysis: If the fluorescence intensity decreases as the concentration of abrocitinib increases, this indicates a quenching effect.
-
Use a Different Fluorophore: Select a fluorophore with a spectral profile that does not overlap with the absorbance spectrum of abrocitinib.
-
Reduce Fluorophore Concentration: In some cases, reducing the concentration of the fluorophore can minimize the inner filter effect.
-
Use a Different Assay Format: Consider an orthogonal assay that does not rely on fluorescence detection, such as an absorbance-based or luminescence-based assay, to confirm your findings.[1]
Visual Guides and Workflows
Abrocitinib's Mechanism of Action in the JAK-STAT Pathway
Caption: Abrocitinib inhibits JAK1, blocking STAT phosphorylation and subsequent gene transcription.
Workflow for Troubleshooting Fluorescence Assay Interference
Caption: A step-by-step workflow to diagnose and address potential fluorescence assay interference.
Logical Diagram of Interference Mechanisms
Caption: Two primary mechanisms of fluorescence assay interference by small molecules.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. southernbiotech.com [southernbiotech.com]
Technical Support Center: Improving Reproducibility of Abrocitinib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the Janus kinase 1 (JAK1) inhibitor, Abrocitinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Abrocitinib?
Abrocitinib is an oral, small-molecule that selectively and reversibly inhibits Janus kinase 1 (JAK1).[1][2] It functions by blocking the adenosine triphosphate (ATP) binding site of JAK1, which prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This disruption of the JAK-STAT signaling pathway interferes with the signaling of multiple cytokines involved in inflammatory and immune responses, particularly those implicated in atopic dermatitis such as interleukin (IL)-4, IL-13, IL-31, and IL-22.[1][2]
Q2: What is the selectivity profile of Abrocitinib?
In in vitro cell-free enzyme assays, Abrocitinib has demonstrated selectivity for JAK1 over other JAK family members. It is approximately 28-fold more selective for JAK1 than for JAK2, over 340-fold more selective than for JAK3, and 43-fold more selective than for tyrosine kinase 2 (TYK2).[2]
Q3: How should I prepare and store Abrocitinib for in vitro experiments?
For in vitro experiments, Abrocitinib can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A stock solution of 65 mg/mL (200.98 mM) in fresh, moisture-absorbing DMSO is recommended.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[3] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically <0.1-0.5%) to avoid solvent toxicity.
Q4: What are the key downstream signaling events to measure when assessing Abrocitinib activity?
The primary downstream event to measure is the phosphorylation status of STAT proteins, particularly STAT3 at tyrosine 705 (p-STAT3 Tyr705).[4] Inhibition of JAK1 by Abrocitinib should lead to a dose-dependent decrease in the levels of phosphorylated STAT proteins without affecting the total STAT protein levels. This can be effectively measured using Western blotting.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Abrocitinib
| Target | IC50 (nM) | Selectivity Fold (vs. JAK1) |
| JAK1 | 29 | 1 |
| JAK2 | 803 | 28 |
| JAK3 | >10,000 | >340 |
| TYK2 | 1250 | 43 |
Data from in vitro cell-free enzyme assays.[2]
Experimental Protocols & Troubleshooting
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol outlines the steps to assess the inhibitory effect of Abrocitinib on cytokine-induced STAT3 phosphorylation in a cell-based assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HaCaT) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with a dose range of Abrocitinib (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine to induce STAT3 phosphorylation (e.g., 20 ng/mL of IL-6 or Oncostatin M) for 15-30 minutes.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer, then denature at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the p-STAT3 signal to a loading control (e.g., β-actin) or total STAT3.
-
Troubleshooting Guide: Western Blot for p-STAT3
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak p-STAT3 signal | Inefficient cytokine stimulation. | Confirm the bioactivity of your cytokine and optimize the stimulation time and concentration. |
| Inactive Abrocitinib. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. | |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer supplemented with phosphatase inhibitors and keep samples on ice. | |
| High background | Inadequate blocking. | Use 5% BSA in TBST for blocking and antibody dilutions. Avoid using milk, as it can contain phosphoproteins that may interfere with the antibody. |
| Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Perform a titration to find the optimal dilution. | |
| Inconsistent results | Variability in cell culture conditions. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure accurate dilutions of Abrocitinib and other reagents. |
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of Abrocitinib on the viability and proliferation of cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of Abrocitinib for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the highest concentration used.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.[6]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
Troubleshooting Guide: Cell Viability Assay (MTT)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Edge effects. | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. | |
| No significant effect of Abrocitinib on cell viability | Cell line is not dependent on the JAK1 pathway for survival. | Use a positive control known to induce cell death in your cell line to validate the assay. Confirm JAK1/STAT3 pathway activity in your cell line. |
| Insufficient incubation time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions. | |
| Unexpectedly high cytotoxicity | Off-target effects of Abrocitinib at high concentrations. | Review the selectivity profile of Abrocitinib and consider if off-target effects on other kinases could be contributing to cytotoxicity. |
| Solvent toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). |
Visualizations
Caption: Abrocitinib's mechanism of action in the JAK-STAT signaling pathway.
Caption: Experimental workflow for Western blot analysis of p-STAT3 inhibition.
References
- 1. researchhub.com [researchhub.com]
- 2. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of Abrocitinib and Upadacitinib: In Vitro Potency and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors, abrocitinib and upadacitinib. This analysis, supported by experimental data, delves into their respective potencies and selectivity profiles, offering insights into their mechanisms of action at a molecular level.
Abrocitinib and upadacitinib are both classified as selective JAK1 inhibitors.[1] This selectivity is crucial as it aims to maximize therapeutic efficacy while minimizing off-target effects that can arise from the inhibition of other JAK isoforms.[2] The JAK-STAT signaling pathway, a critical mediator of cytokine signaling, is central to numerous immune-mediated inflammatory diseases.[2] By targeting JAK1, both abrocitinib and upadacitinib effectively block the signaling of pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-13, and IL-31, which are key drivers in the pathophysiology of various inflammatory conditions.[2][3]
In Vitro Potency: A Quantitative Analysis
The in vitro potency of a drug is a critical measure of its biological activity, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency. The following table summarizes the reported IC50 values for abrocitinib and upadacitinib against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These values have been compiled from various in vitro studies, including both cell-free enzymatic assays and cellular assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Abrocitinib | 29[4][5] | 803[4][5] | >10,000[4] | 1250[4] |
| Upadacitinib | 43 - 47[][7][8] | 109 - 120[][7][9] | 2100 - 2300[][7][10] | 4700[][7][10] |
Note: IC50 values can vary between different studies and assay conditions.
Based on the data, abrocitinib demonstrates a higher potency for JAK1 in cell-free assays compared to upadacitinib.[4][5][][7] Both molecules exhibit significant selectivity for JAK1 over other JAK isoforms. Abrocitinib shows a 28-fold selectivity for JAK1 over JAK2, while upadacitinib's selectivity is approximately 2.5 to 60-fold depending on the assay.[11]
Visualizing the Mechanism of Action
To better understand the therapeutic action of these inhibitors, it is essential to visualize their point of intervention within the JAK-STAT signaling pathway.
Figure 1. JAK-STAT pathway inhibition by abrocitinib and upadacitinib.
Experimental Methodologies
The determination of in vitro potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common types of assays used to evaluate JAK inhibitors.
Cell-Free Enzymatic Assay (e.g., HTRF)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.
-
Reagent Preparation: Prepare assay buffer, recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable substrate peptide, and ATP. A serial dilution of the test compounds (abrocitinib or upadacitinib) is also prepared.
-
Kinase Reaction: In a microplate, the JAK enzyme, substrate peptide, and varying concentrations of the inhibitor (or a vehicle control) are combined.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and detection reagents are added. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this typically includes a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a d2-labeled streptavidin (acceptor) if the substrate is biotinylated.
-
Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated. These ratios are then plotted against the inhibitor concentrations to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Cellular Phosphorylation Assay (e.g., Flow Cytometry)
This assay assesses the inhibitory effect of a compound on cytokine-induced STAT phosphorylation within a cellular context.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or use a relevant cell line.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the test compound (abrocitinib or upadacitinib) for a specified duration.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine known to signal through the JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2 signaling).
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation status of intracellular proteins and then permeabilize the cell membranes to allow for antibody entry.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a particular STAT protein (e.g., anti-phospho-STAT3). Cell surface markers can also be used to identify specific cell populations.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the phospho-STAT signal in the cell population of interest.
-
Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is plotted against the inhibitor concentrations to calculate the IC50 value in a cellular environment.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the in vitro potency of a JAK inhibitor using a cellular phosphorylation assay.
Figure 2. Cellular phosphorylation assay workflow.
Conclusion
Both abrocitinib and upadacitinib are potent and selective JAK1 inhibitors. In vitro data suggests that abrocitinib has a higher potency for JAK1 in cell-free enzymatic assays. The selectivity profiles of both drugs underscore the targeted approach of modern JAK inhibitor development. The choice between these inhibitors in a research or clinical setting may be guided by their specific potency against JAK1 and their broader selectivity across the JAK family, which can influence their overall biological effects. The experimental protocols outlined provide a foundational understanding of how the in vitro potency of these compounds is determined, enabling researchers to critically evaluate and interpret the available data.
References
- 1. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. Evaluation of the Effect of Abrocitinib on Drug Transporters by Integrated Use of Probe Drugs and Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JAK1 Inhibition by Abrocitinib and Tofacitinib for Researchers
This guide provides a detailed, data-driven comparison of the Janus kinase 1 (JAK1) inhibitory profiles of two prominent small molecule inhibitors: abrocitinib and tofacitinib. Developed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of their respective activities.
Data Presentation: Biochemical Potency and Selectivity
The inhibitory activity of abrocitinib and tofacitinib has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater inhibition. The following table summarizes the reported IC50 values for both compounds against the four members of the JAK family. It is important to note that IC50 values can vary based on specific experimental conditions, such as ATP concentration.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 Selectivity over JAK2 | JAK1 Selectivity over JAK3 | JAK1 Selectivity over TYK2 |
| Abrocitinib | 29[1] | 803[1] | >10,000 | 1250 | ~28-fold[2] | >340-fold[2] | ~43-fold[2] |
| Tofacitinib | 1 - 112[3] | 20 - 134[3] | 1 - 4.1[3][4] | 472 | Variable | Variable | Variable |
Abrocitinib demonstrates notable selectivity for JAK1. In a cell-free isolated enzyme assay, its inhibitory potency against JAK1 was found to be approximately 28-fold higher than for JAK2, over 340-fold higher than for JAK3, and 43-fold higher than for TYK2[2]. This selectivity profile suggests a more targeted inhibition of the JAK1 signaling pathway.
Tofacitinib , on the other hand, is considered a pan-JAK inhibitor, though it exhibits preferential inhibition of JAK1 and JAK3 over JAK2 and TYK2[5]. Its IC50 values against JAK1 and JAK3 are generally lower than those for JAK2 and TYK2, but the selectivity is less pronounced compared to abrocitinib.
Signaling Pathway and Mechanism of Action
Both abrocitinib and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway, a crucial cascade in mediating cellular responses to a wide range of cytokines and growth factors. This pathway plays a central role in immunity and inflammation.
As illustrated in Figure 1, the binding of a cytokine to its receptor on the cell surface brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. Abrocitinib and tofacitinib are ATP-competitive inhibitors that bind to the catalytic site of JAK enzymes, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to determine the inhibitory activity of compounds like abrocitinib and tofacitinib.
In Vitro Biochemical Kinase Inhibition Assay (Generic Protocol)
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., IRS-1tide or a poly(Glu, Tyr) copolymer).
-
Adenosine triphosphate (ATP).
-
Test compounds (Abrocitinib, Tofacitinib) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay reagents).
-
384-well assay plates.
-
Plate reader capable of detecting luminescence or time-resolved fluorescence.
Procedure:
-
Compound Plating: Dispense nanoliter volumes of serially diluted test compounds in DMSO into the wells of a 384-well assay plate.
-
Enzyme/Substrate Addition: Add the JAK enzyme and peptide substrate solution in kinase assay buffer to the wells containing the test compounds.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration is critical and is often set at or near the Km value for the specific JAK enzyme to ensure competitive binding can be accurately measured. For some JAK1 assays, a 10 µM ATP concentration has been used[6].
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 45-120 minutes) to allow for substrate phosphorylation[7][8].
-
Reaction Termination and Detection: Stop the reaction by adding a detection solution. The detection method quantifies the amount of ADP produced (in the case of ADP-Glo™) or the amount of phosphorylated substrate (in the case of HTRF®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor (DMSO vehicle) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for JAK1 Inhibition (Whole Blood Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK1 activation in a more physiologically relevant cellular context.
Objective: To determine the cellular potency of a test compound by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood.
Materials:
-
Freshly collected human whole blood anti-coagulated with heparin or EDTA.
-
Test compounds (Abrocitinib, Tofacitinib) serially diluted in DMSO.
-
Cytokines for stimulation (e.g., Interleukin-6 (IL-6) for JAK1/JAK2 pathway, or Interferon-alpha (IFN-α) for JAK1/TYK2 pathway).
-
Lysis/Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4 for T-cells) and intracellular phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT1).
-
Flow cytometer.
Procedure:
-
Compound Incubation: Aliquot whole blood into tubes or a 96-well plate. Add serially diluted test compounds or vehicle control (DMSO) and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Add the chosen cytokine (e.g., 100 ng/mL of IL-6) to the blood samples to induce JAK-STAT signaling and incubate for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.
-
Lysis and Fixation: Stop the stimulation by adding a lysis/fixation buffer to lyse red blood cells and fix the leukocytes. Incubate as per the manufacturer's protocol.
-
Permeabilization: Wash the fixed cells and then add a permeabilization buffer to allow for intracellular antibody staining.
-
Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins.
-
Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer. Gate on the specific leukocyte populations (e.g., CD4+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Calculate the percentage inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Abrocitinib and tofacitinib are both potent inhibitors of the JAK-STAT signaling pathway. Abrocitinib distinguishes itself with a higher selectivity for JAK1, which may offer a more targeted therapeutic approach. Tofacitinib, with its broader JAK inhibition profile, affects a wider range of cytokine signaling pathways. The choice between these inhibitors for research or therapeutic development will depend on the specific application and the desired balance between efficacy and selectivity. The experimental protocols provided herein offer a framework for the direct comparison of these and other JAK inhibitors under standardized conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. cibinqo.pfizerpro.com [cibinqo.pfizerpro.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Head-to-head comparison of Abrocitinib and Ruxolitinib
A Deep Dive into JAK Inhibition, Selectivity, and Therapeutic Implications
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs for a spectrum of inflammatory and hematological disorders. This guide provides a comprehensive head-to-head comparison of two prominent JAK inhibitors, Abrocitinib and Ruxolitinib, tailored for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, comparative in vitro efficacy, and the experimental methodologies underpinning these findings.
At a Glance: Key Differences
| Feature | Abrocitinib | Ruxolitinib |
| Primary Target | Selective JAK1 inhibitor | JAK1 and JAK2 inhibitor |
| Approved Indications | Atopic Dermatitis | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease, Atopic Dermatitis (topical) |
| Administration | Oral | Oral, Topical |
Mechanism of Action: A Tale of Two Selectivities
Both Abrocitinib and Ruxolitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses. However, their distinct selectivity profiles for different JAK isoforms underpin their varying therapeutic applications and potential side-effect profiles.
Abrocitinib is a second-generation JAK inhibitor characterized by its high selectivity for JAK1.[1][2] By preferentially targeting JAK1, Abrocitinib effectively blocks the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, including interleukin (IL)-4, IL-13, IL-31, and interferon-gamma.[1]
Ruxolitinib , a first-generation JAK inhibitor, demonstrates potent inhibition of both JAK1 and JAK2.[3] This dual inhibition allows Ruxolitinib to impact a broader range of cytokine signaling pathways, making it effective in treating myeloproliferative neoplasms driven by dysregulated JAK2 signaling, as well as inflammatory conditions where both JAK1 and JAK2 play a role.[3]
In Vitro Performance: A Quantitative Comparison
The inhibitory potency and selectivity of Abrocitinib and Ruxolitinib have been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors against the different JAK family members.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | [2] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [3] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented are from distinct sources and may not be directly comparable.
The data clearly illustrates the distinct selectivity profiles. Abrocitinib is highly selective for JAK1, with significantly higher IC50 values for other JAK kinases.[2] In contrast, Ruxolitinib exhibits potent, non-selective inhibition of both JAK1 and JAK2.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of Abrocitinib and Ruxolitinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific Janus kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in a kinase assay buffer.
-
Compound Dilution: The test compounds (Abrocitinib or Ruxolitinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the JAK enzyme, substrate, and the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, a direct indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay
Objective: To assess the functional inhibition of JAK-STAT signaling in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs) is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2 signaling, IFN-α for JAK1/TYK2 signaling) to activate the JAK-STAT pathway.
-
Cell Lysis and Staining: After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., phospho-STAT3).
-
Flow Cytometry: The level of STAT phosphorylation is quantified using flow cytometry.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration. The IC50 value is determined by plotting the inhibition data against the inhibitor concentration.
Conclusion
Abrocitinib and Ruxolitinib are both potent inhibitors of the JAK-STAT pathway, but their distinct selectivity profiles dictate their therapeutic applications. Abrocitinib's high selectivity for JAK1 makes it a targeted therapy for diseases driven by JAK1-mediated cytokines, such as atopic dermatitis.[1][2] Ruxolitinib's dual inhibition of JAK1 and JAK2 provides a broader spectrum of activity, beneficial for conditions like myelofibrosis where both pathways are implicated.[3] The choice between these inhibitors for research or therapeutic development will depend on the specific biological question or clinical indication, with the in vitro data providing a fundamental basis for understanding their comparative performance. Further head-to-head clinical trials in various inflammatory and autoimmune diseases would be invaluable to fully elucidate their comparative efficacy and safety in a clinical setting.
References
Validating Abrocitinib's Preclinical Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abrocitinib (PF-04965842) is an oral, small-molecule, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated efficacy in the treatment of moderate-to-severe atopic dermatitis (AD).[1][2] This guide provides a comparative overview of the preclinical data that supported its clinical development, focusing on its mechanism of action, in vitro selectivity, and efficacy in animal models of inflammatory disease.
Mechanism of Action: Selective JAK1 Inhibition
Abrocitinib's therapeutic effect stems from its selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway.[3][4] This pathway is crucial for the signaling of numerous cytokines implicated in the pathophysiology of atopic dermatitis, including interleukin (IL)-4, IL-13, IL-31, and interferon-gamma.[5] By blocking JAK1, abrocitinib effectively dampens the signaling cascade of these pro-inflammatory cytokines, thereby reducing the immune response that drives the signs and symptoms of atopic dermatitis.[6]
// Nodes Cytokine [label="Pro-inflammatory Cytokines\n(IL-4, IL-13, IL-31)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK_other [label="JAK2 / TYK2", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; P_STAT [label="pSTAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="STAT Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Abrocitinib [label="Abrocitinib", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [arrowhead=none]; Receptor -> JAK1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; Receptor -> JAK_other [label="Activates", fontsize=8, fontcolor="#5F6368"]; JAK1 -> STAT [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; STAT -> P_STAT [style=invis]; P_STAT -> Dimer [label="Dimerization", fontsize=8, fontcolor="#5F6368"]; Dimer -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368"]; Nucleus -> Gene; Abrocitinib -> JAK1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
// Subgraphs for alignment subgraph { rank=same; JAK1; JAK_other; } subgraph { rank=same; STAT; P_STAT; } }
Figure 1. Abrocitinib's mechanism of action via selective inhibition of the JAK1-STAT signaling pathway.
In Vitro Selectivity
Preclinical studies were crucial in establishing abrocitinib's selectivity for JAK1 over other JAK family members (JAK2, JAK3, and Tyrosine Kinase 2 - TYK2). This selectivity is important as the inhibition of other JAKs is associated with different biological effects. For instance, JAK2 is involved in erythropoiesis, and its inhibition can lead to anemia.
Biochemical assays using isolated enzymes were performed to determine the half-maximal inhibitory concentration (IC50) of abrocitinib for each JAK enzyme. The results demonstrated a clear selectivity for JAK1.
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 29 | - |
| JAK2 | 803 | 28-fold |
| JAK3 | >10,000 | >340-fold |
| TYK2 | 1250 | 43-fold |
| Table 1: In vitro selectivity of abrocitinib for JAK enzymes.[5] |
Experimental Protocol: In Vitro JAK Enzyme Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of abrocitinib against JAK1, JAK2, JAK3, and TYK2 enzymes.
Methodology:
-
Enzyme Source: Recombinant human JAK enzymes were used.
-
Assay Principle: A common method for assessing kinase activity is to measure the phosphorylation of a substrate peptide. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
A reaction mixture containing the specific JAK enzyme, a substrate peptide, and ATP is prepared.
-
Abrocitinib is added to the mixture at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using a specific antibody and a fluorescent probe.
-
The IC50 value, the concentration of abrocitinib required to inhibit 50% of the enzyme's activity, is calculated from the dose-response curve.
-
Preclinical Efficacy in Animal Models
While detailed preclinical efficacy studies of abrocitinib in specific atopic dermatitis animal models are not extensively published in peer-reviewed literature, data from a rodent model of inflammation and abstracts from studies using a humanized mouse model of atopic dermatitis provide insights into its in vivo activity.
Rat Adjuvant-Induced Arthritis Model
A commonly used model for evaluating the in vivo efficacy of anti-inflammatory compounds is the rat adjuvant-induced arthritis model. In this model, abrocitinib demonstrated a dose-dependent reduction in paw swelling.
| Treatment Group | Dose (mg/kg, p.o., daily) | Reduction in Paw Swelling |
| Vehicle Control | - | - |
| Abrocitinib | 5 | Significant |
| Abrocitinib | 15 | Significant |
| Abrocitinib | 50 | Significant |
| Table 2: Efficacy of abrocitinib in a rat adjuvant-induced arthritis model.[3] |
Experimental Protocol: Rat Adjuvant-Induced Arthritis
Objective: To assess the in vivo anti-inflammatory efficacy of abrocitinib.
Methodology:
-
Animal Model: Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the paw.
-
Treatment: Oral administration of abrocitinib or vehicle control begins on the day of adjuvant injection and continues for a specified period (e.g., 7 days).
-
Efficacy Endpoints:
-
Paw Volume: Paw swelling is measured at regular intervals using a plethysmometer.
-
Clinical Score: Arthritis severity is assessed using a clinical scoring system based on erythema and swelling of the joints.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone damage.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induce Arthritis\n(Freund's Adjuvant)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomize Rats", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_A [label="Vehicle Control (p.o.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_B [label="Abrocitinib (p.o.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Paw Swelling\n& Clinical Score", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis\n(Histopathology)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Induction; Induction -> Randomization; Randomization -> Treatment_A; Randomization -> Treatment_B; Treatment_A -> Monitoring; Treatment_B -> Monitoring; Monitoring -> Endpoint; Endpoint -> End; }
Figure 2. Experimental workflow for the rat adjuvant-induced arthritis model.
Humanized Mouse Model of Atopic Dermatitis
Recent conference presentations have described the use of a humanized mouse model to evaluate the efficacy of abrocitinib in a system that more closely mimics human atopic dermatitis. In these studies, an abrocitinib surrogate molecule was shown to reduce disease severity and protect the integrity of the skin barrier during AD flare-ups.[1] Another study using this model demonstrated that abrocitinib reduces circulating, skin-homing, and resident memory T-cells, which are key players in the pathogenesis of atopic dermatitis.[7]
While detailed quantitative data and protocols from these studies are not yet available in full peer-reviewed publications, they represent a significant step in the preclinical validation of abrocitinib's efficacy specifically for atopic dermatitis.
Comparison with Alternatives
Summary and Conclusion
The preclinical validation of abrocitinib's efficacy is built upon a strong foundation of in vitro data demonstrating its potent and selective inhibition of JAK1. This selectivity provides a clear mechanistic rationale for its therapeutic potential in atopic dermatitis. In vivo studies in a rat model of inflammation confirmed its anti-inflammatory activity. Furthermore, emerging data from humanized mouse models of atopic dermatitis suggest that abrocitinib can effectively reduce disease severity and modulate the underlying immune response.
While comprehensive, peer-reviewed data from atopic dermatitis-specific animal models with direct comparisons to other treatments remains limited in the public literature, the available preclinical evidence strongly supported the progression of abrocitinib into clinical trials, where its efficacy and safety in patients with atopic dermatitis have been established. Further publication of detailed preclinical studies would provide a more complete picture for the scientific community.
References
- 1. 284 An Abrocitinib Surrogate Molecule Reduces Disease Severity and Protects Skin Barrier Integrity in a Humanized Mouse Model of Atopic Dermatitis Flare-Ups | Semantic Scholar [semanticscholar.org]
- 2. Abrocitinib: A New FDA-Approved Drug for Moderate-to-Severe Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Portico [access.portico.org]
- 5. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 0047 Abrocitinib reduces circulating, skin homing, and resident memory T-cells in atopic dermatitis samples in vitro and ex vivo, and disease flare severity in a humanized mouse model | Semantic Scholar [semanticscholar.org]
Unveiling the Selectivity of Abrocitinib: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib is an oral small-molecule inhibitor of Janus kinase 1 (JAK1) that has demonstrated efficacy in the treatment of various inflammatory conditions, notably atopic dermatitis.[1][2] Its therapeutic effect is primarily attributed to the modulation of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[3][4] As with any kinase inhibitor, understanding its selectivity and potential for off-target effects is paramount for a comprehensive assessment of its therapeutic window and safety profile. This guide provides a detailed comparison of abrocitinib's cross-reactivity with other kinases, supported by quantitative data and experimental methodologies.
Data Presentation: Kinase Inhibition Profile of Abrocitinib
The selectivity of abrocitinib has been primarily characterized against the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The following table summarizes the half-maximal inhibitory concentration (IC50) values of abrocitinib against these kinases, providing a quantitative measure of its inhibitory potency. Lower IC50 values indicate greater potency.
| Kinase Target | Abrocitinib IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 29 | 1x |
| JAK2 | 803 | ~28x |
| JAK3 | >10,000 | >340x |
| TYK2 | 1250 | ~43x |
Data compiled from multiple sources.[1][3][4]
These data demonstrate that abrocitinib is a potent inhibitor of JAK1 and exhibits significant selectivity over other members of the JAK family. Notably, it is approximately 28-fold more selective for JAK1 than for JAK2, over 340-fold more selective than for JAK3, and about 43-fold more selective than for TYK2.[1][3][4] While comprehensive data on a broader kinome scan against a wide panel of kinases is not extensively published in the public domain, one report indicates that at a concentration of 1 µM, abrocitinib did not show notable in vitro activity against a panel of other kinases, suggesting a generally high degree of selectivity for the JAK family.
Signaling Pathway Overview
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. Abrocitinib exerts its mechanism of action by selectively inhibiting JAK1.
Caption: The JAK-STAT signaling pathway and the inhibitory action of abrocitinib on JAK1.
Experimental Protocols
The determination of kinase inhibitor IC50 values is a critical step in drug development. Below are representative protocols for common in vitro kinase inhibition assays that can be employed to assess the selectivity of compounds like abrocitinib.
Radiometric Filter Binding Assay
This assay is considered a gold standard for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5][6]
Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Specific peptide or protein substrates for each kinase
-
Abrocitinib stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of abrocitinib in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted abrocitinib or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC50.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of abrocitinib compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8][9]
Materials:
-
Purified recombinant kinases
-
Specific substrates
-
Abrocitinib stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of abrocitinib in the kinase reaction buffer.
-
In a 384-well plate, add the diluted abrocitinib or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 values as described for the radiometric assay.
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like abrocitinib.
Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.
Conclusion
The available data robustly demonstrate that abrocitinib is a potent and selective inhibitor of JAK1. Its cross-reactivity within the JAK family is well-characterized, showing significantly lower potency against JAK2, JAK3, and TYK2. While comprehensive public data on its interaction with the broader human kinome is limited, initial assessments suggest a favorable selectivity profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, a critical component of preclinical and clinical drug development. Further research, including comprehensive kinome scanning, will continue to refine our understanding of abrocitinib's molecular interactions and its place in targeted therapy.
References
- 1. Portico [access.portico.org]
- 2. pfizer.com [pfizer.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. kinaselogistics.com [kinaselogistics.com]
A Comparative Analysis of Abrocitinib and Other Janus Kinase (JAK) Inhibitors for Drug Development Professionals
A detailed guide for researchers and scientists on the performance, mechanisms, and experimental evaluation of Abrocitinib in comparison to other prominent JAK inhibitors, including Upadacitinib, Ruxolitinib, Tofacitinib, and Baricitinib.
This guide provides a comprehensive comparative analysis of Abrocitinib, a Janus kinase (JAK) 1 inhibitor, against other notable JAK inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of performance based on experimental data. This document delves into the biochemical selectivity, clinical efficacy, and safety profiles of these inhibitors, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to JAK Inhibition
Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in signal transduction for a wide array of cytokines and growth factors.[1] These signaling pathways are integral to immune responses and hematopoiesis.[2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[2]
Abrocitinib is a selective JAK1 inhibitor that has shown efficacy in the treatment of moderate-to-severe atopic dermatitis.[3] Its mechanism of action involves the modulation of pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-13, IL-31, and thymic stromal lymphopoietin (TSLP), which are key drivers of inflammation and itch in atopic dermatitis.[3] This guide will compare Abrocitinib with other JAK inhibitors that have varying selectivity profiles and are used in the treatment of similar and different indications.
Comparative Data Presentation
The following tables summarize the quantitative data for Abrocitinib and its comparators, focusing on biochemical selectivity, clinical efficacy in atopic dermatitis, and safety profiles.
Table 1: In Vitro JAK Isoform Selectivity (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. For JAK inhibitors, lower IC50 values indicate greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK isoforms.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Abrocitinib | 29[4] | 803[4] | >10,000[5] | 1250[5] |
| Upadacitinib | 45[5] | 109[5] | 2100[5] | 4700[5] |
| Ruxolitinib | 3.3[3] | 2.8[3] | 428[3] | 19[3] |
| Tofacitinib | 1.7-3.7[6] | 1.8-4.1[6] | 0.75-1.6[6] | 16-34[6] |
| Baricitinib | 5.9[5] | 5.7[5] | >400[5] | 53[5] |
Table 2: Clinical Efficacy in Moderate-to-Severe Atopic Dermatitis (Pivotal Phase 3 Trials)
This table presents key efficacy endpoints from pivotal clinical trials of various JAK inhibitors in patients with moderate-to-severe atopic dermatitis. The primary endpoints typically include the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and a 75% improvement in the Eczema Area and Severity Index (EASI-75).
| Drug (Trial) | Dose | Week | IGA 0/1 (%) | EASI-75 (%) |
| Abrocitinib (JADE MONO-1)[7][8] | 100 mg once daily | 12 | 23.7 | 39.7 |
| 200 mg once daily | 12 | 43.8 | 62.7 | |
| Abrocitinib (JADE MONO-2)[9][10] | 100 mg once daily | 12 | 28.4 | 44.5 |
| 200 mg once daily | 12 | 38.1 | 61.0 | |
| Upadacitinib (Measure Up 1)[1] | 15 mg once daily | 16 | - | 70 |
| 30 mg once daily | 16 | - | 80 | |
| Upadacitinib (Measure Up 2)[1] | 15 mg once daily | 16 | - | 60 |
| 30 mg once daily | 16 | - | 73 | |
| Baricitinib (BREEZE-AD1)[2][11] | 2 mg once daily | 16 | 11.4 | - |
| 4 mg once daily | 16 | 16.8 | - | |
| Baricitinib (BREEZE-AD2)[2][11] | 2 mg once daily | 16 | 10.6 | - |
| 4 mg once daily | 16 | 13.8 | - | |
| Topical Ruxolitinib (TRuE-AD1)[6][12] | 1.5% twice daily | 8 | 53.8 | 62.1 |
| Topical Ruxolitinib (TRuE-AD2)[6][12] | 1.5% twice daily | 8 | 51.3 | 61.8 |
| Topical Tofacitinib (Phase 2a)[13] | 2% twice daily | 4 | - | 81.7 (mEASI) |
Note: Direct head-to-head comparisons are limited, and trial designs may vary.
Table 3: Comparative Safety Profile - Incidence Rates of Selected Adverse Events of Special Interest (Events per 100 Patient-Years)
This table provides an overview of the incidence rates of key adverse events of special interest associated with JAK inhibitors. These rates are often a focus of regulatory agencies and are crucial for understanding the long-term safety of these treatments.
| Adverse Event | Abrocitinib | Upadacitinib | Ruxolitinib | Tofacitinib | Baricitinib |
| Serious Infections | ~2.7[14] | ~3.0[14] | - | 2.7[14] | 3.0[14] |
| Herpes Zoster | - | - | - | 4.4[9] | - |
| Major Adverse Cardiovascular Events (MACE) | Low incidence[15] | Low incidence[15] | - | Higher rates in high-risk patients[8] | - |
| Venous Thromboembolism (VTE) | Low incidence[15] | Low incidence[15] | - | Increased risk in high-risk patients[8] | - |
| Malignancy (excluding NMSC) | Low incidence[15] | Low incidence[15] | Increased risk of B-cell lymphomas in MPN patients[16] | - | - |
| Non-Melanoma Skin Cancer (NMSC) | Higher rates than baseline[15] | Higher rates than baseline[15] | - | - | - |
Note: Data is compiled from various sources and may not be from direct head-to-head trials. Incidence rates can vary based on the patient population and indication.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme (e.g., from Carna Biosciences or equivalent)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., Abrocitinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. Further dilute the compound in the kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Enzyme and Substrate Addition: Prepare a solution of the JAK enzyme and substrate peptide in kinase buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18][19]
Western Blot Analysis of STAT Phosphorylation
Objective: To assess the inhibitory effect of a JAK inhibitor on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target cytokine receptor (e.g., TF-1 cells)
-
Cytokine for stimulation (e.g., IL-6 for STAT3 phosphorylation)
-
Test inhibitor (e.g., Abrocitinib)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705) and anti-total-STAT (e.g., total STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
PVDF membrane
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to grow to 70-80% confluency. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an imaging system.[20][21]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT antibody and a loading control antibody (e.g., β-actin or GAPDH) to normalize the data.[21]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal and the loading control.
Mandatory Visualizations
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Experimental Workflow for Evaluating JAK Inhibitors
Caption: A typical experimental workflow for the discovery and development of JAK inhibitors.
Logical Relationship: JAK Selectivity and Potential Adverse Events
Caption: Relationship between JAK isoform selectivity and potential clinical outcomes.
Conclusion
Abrocitinib demonstrates a selective inhibition profile for JAK1, which is thought to contribute to its efficacy in atopic dermatitis by targeting key inflammatory cytokines.[3] In comparison to less selective JAK inhibitors, this selectivity may offer a differentiated safety profile, although head-to-head long-term safety data are still emerging. Upadacitinib also shows a preference for JAK1 but with some activity against JAK2.[5] In contrast, Ruxolitinib and Baricitinib are potent inhibitors of both JAK1 and JAK2, while Tofacitinib has broader activity against JAK1, JAK2, and JAK3.[3][5][6]
The choice of a JAK inhibitor for therapeutic development depends on the specific disease pathophysiology and the desired balance between efficacy and safety. The data and protocols presented in this guide provide a framework for the comparative evaluation of Abrocitinib and other JAK inhibitors, aiding in informed decision-making for researchers and drug development professionals in the field of immunology and inflammation. Further head-to-head clinical trials and real-world evidence will continue to refine our understanding of the comparative effectiveness and safety of these agents.
References
- 1. hcplive.com [hcplive.com]
- 2. Baricitinib in patients with moderate-to-severe atopic dermatitis and inadequate response to topical corticosteroids: results from two randomized monotherapy phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Real-World Efficacy and Safety of Oral Tofacitinib in Patients with Refractory Moderate to Severe Atopic Dermatitis: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Atopic Dermatitis: Clinical Utility of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Abrocitinib in Patients With Moderate-to-Severe Atopic Dermatitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete Results from Second Pivotal Monotherapy Study of Abrocitinib Published in JAMA Dermatology | Pfizer [pfizer.com]
- 11. lilly.com [lilly.com]
- 12. Ruxolitinib (Opzelura) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. emjreviews.com [emjreviews.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. benchchem.com [benchchem.com]
- 16. Baricitinib Rapidly Improves Skin Pain Resulting in Improved Quality of Life for Patients with Atopic Dermatitis: Analyses from BREEZE-AD1, 2, and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. ulab360.com [ulab360.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Reproducibility of Abrocitinib's Effect on IL-6 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of abrocitinib on the Interleukin-6 (IL-6) signaling pathway, benchmarked against other leading Janus kinase (JAK) inhibitors. The data presented is compiled from publicly available preclinical and pharmacological studies, offering a reproducible, data-driven overview for researchers in immunology and drug development.
Comparative Analysis of JAK Inhibitor Potency on IL-6 Signaling
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines involved in inflammation, including IL-6.[1] Abrocitinib is a selective JAK1 inhibitor that functions by blocking the ATP binding site of JAK1, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[2] The inhibition of this pathway, particularly in response to pro-inflammatory cytokines like IL-6, is a key mechanism of action for therapeutic JAK inhibitors.
The potency of various JAK inhibitors against IL-6-induced STAT3 phosphorylation (pSTAT3) in cellular assays is a crucial measure of their targeted efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for abrocitinib and other relevant JAK inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target Pathway | Cell Type / Assay | IC50 (nM) | Reference |
| Abrocitinib | IL-6-induced pSTAT3 | Human Whole Blood | 83.7 | [3] |
| Upadacitinib | IL-6-induced pSTAT3 | CD4+ T Cells | 64 | [2] |
| Tofacitinib | IL-6-induced pSTAT3 | CD4+ T Cells | 73 | [2] |
| Baricitinib | IL-6-induced pSTAT3 | CD4+ T Cells | 83 | [2] |
Note: IC50 values should be compared with caution as they were determined in different studies and cell systems, which can influence results.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitory effects, it is essential to visualize both the biological pathway and the experimental method used to quantify inhibition.
IL-6/JAK/STAT3 Signaling Pathway
The binding of IL-6 to its receptor (IL-6R) complex initiates the activation of associated JAKs.[4] These kinases then phosphorylate STAT3, causing it to dimerize and translocate to the nucleus, where it regulates the transcription of inflammatory genes.[1] Abrocitinib selectively inhibits JAK1, interrupting this cascade.
Experimental Workflow: pSTAT3 Inhibition Assay
The reproducible measurement of pSTAT3 inhibition is commonly achieved using phosphospecific flow cytometry in whole blood or isolated peripheral blood mononuclear cells (PBMCs). This workflow allows for the precise quantification of target engagement in relevant human cells.
Experimental Protocols
The following is a generalized protocol for a whole-blood phosphospecific flow cytometry assay to determine the potency of JAK inhibitors on IL-6-induced STAT3 phosphorylation. This protocol is based on methodologies described in the literature.[1][5]
Objective:
To measure the IC50 of Abrocitinib and other JAK inhibitors on IL-6-induced STAT3 phosphorylation in human whole blood.
Materials:
-
Freshly collected human whole blood from healthy donors (anticoagulated with EDTA).
-
JAK inhibitors: Abrocitinib, Upadacitinib, Tofacitinib, Baricitinib (dissolved in DMSO to create stock solutions).
-
Recombinant Human IL-6 (Cell Signaling Technology or equivalent).
-
Fixation Buffer (e.g., BD Cytofix™).
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated antibodies: anti-pSTAT3 (Tyr705), and lineage markers (e.g., CD3, CD4, CD14).
-
Flow Cytometer (e.g., Beckman Coulter DxFLEX or equivalent).
Methodology:
-
Inhibitor Preparation:
-
Prepare serial dilutions of each JAK inhibitor in a suitable medium (e.g., RPMI 1640) from the DMSO stock. Ensure the final DMSO concentration in all samples, including the vehicle control, is consistent and non-toxic (typically <0.1%).
-
-
In Vitro Incubation:
-
Aliquot 100 µL of whole blood into microtiter plate wells or flow cytometry tubes.
-
Add the diluted JAK inhibitors or vehicle control (DMSO) to the blood samples.
-
Incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.[5]
-
-
Cytokine Stimulation:
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer to each sample.
-
Incubate for 10-20 minutes at room temperature, protected from light.[1]
-
-
Permeabilization and Staining:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.[1]
-
Wash the cells twice with a staining buffer (e.g., PBS with 0.5% BSA).
-
Resuspend the permeabilized cells in 100 µL of staining buffer and add the fluorochrome-conjugated anti-pSTAT3 antibody and cell surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.[1]
-
Wash the cells twice more with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for acquisition.
-
Acquire the samples on a flow cytometer.
-
Gate on specific leukocyte populations (e.g., CD4+ T cells, Monocytes) using the lineage markers.
-
Quantify the Median Fluorescence Intensity (MFI) of the pSTAT3 signal within each gated population.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, IL-6-stimulated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This standardized approach ensures the reproducible evaluation of JAK inhibitor potency, providing a reliable basis for comparative analysis in drug development and research.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Bridging the Gap: Validating In Vitro Findings of Abrocitinib In Vivo for Atopic Dermatitis
A Comparative Guide for Researchers and Drug Development Professionals
Abrocitinib, an oral small-molecule Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic advancement for moderate-to-severe atopic dermatitis (AD). Its journey from a laboratory concept to a clinical reality is a compelling case study in translational medicine, demonstrating the critical importance of validating in vitro discoveries through robust in vivo experimentation. This guide provides a comprehensive comparison of Abrocitinib's performance, supported by experimental data, to illustrate the successful translation of its in vitro mechanism to in vivo efficacy.
In Vitro Profile: Selective Inhibition of a Key Inflammatory Pathway
Abrocitinib's development was predicated on the hypothesis that selectively targeting JAK1 would interrupt the signaling of key cytokines implicated in the pathophysiology of atopic dermatitis. In vitro studies were fundamental in establishing its mechanism of action and selectivity.
Mechanism of Action: Abrocitinib is a reversible inhibitor of JAK1, functioning by competing with adenosine triphosphate (ATP) for its binding site on the kinase. This blockade prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for transducing signals from various pro-inflammatory cytokines.[1]
Selectivity: A hallmark of Abrocitinib, established through in vitro enzymatic assays, is its high selectivity for JAK1 over other members of the JAK family. This selectivity is crucial for minimizing off-target effects.[2]
| JAK Isoform | Selectivity Fold vs. JAK1 |
| JAK2 | 28-fold |
| JAK3 | >340-fold |
| TYK2 | 43-fold |
| Data from in vitro cell-free isolated enzyme assays.[2] |
This selective inhibition of JAK1 effectively disrupts the signaling of multiple Th2 cytokines, including interleukin (IL)-4, IL-13, IL-31, and IL-22, as well as thymic stromal lymphopoietin (TSLP), all of which are key drivers of inflammation, pruritus, and skin barrier dysfunction in atopic dermatitis.[1]
Signaling Pathway of Abrocitinib's In Vitro Action
Caption: Abrocitinib's mechanism of action via JAK1 inhibition.
In Vivo Validation: From Animal Models to Human Clinical Trials
The promising in vitro profile of Abrocitinib necessitated validation in living systems to assess its efficacy and safety. This was achieved through a combination of preclinical studies in animal models and extensive clinical trials in human subjects with atopic dermatitis.
Preclinical In Vivo Studies
While detailed protocols from early preclinical studies are often proprietary, published research indicates that Abrocitinib was evaluated in animal models of atopic dermatitis. A study utilizing a humanized mouse model demonstrated that Abrocitinib can reduce disease flare severity. These models are crucial for establishing proof-of-concept and for determining initial dosing and safety parameters before human trials.
Clinical In Vivo Validation in Atopic Dermatitis
The efficacy and safety of Abrocitinib in humans have been robustly established through a series of Phase 3 clinical trials, collectively known as the JADE program. These randomized, double-blind, placebo-controlled studies have consistently demonstrated that Abrocitinib significantly improves the signs and symptoms of moderate-to-severe atopic dermatitis.
Key Efficacy Endpoints:
The primary endpoints in these trials typically included the proportion of patients achieving:
-
Investigator's Global Assessment (IGA) score of clear (0) or almost clear (1) and a ≥2-point improvement from baseline.
-
At least a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline.
A key secondary endpoint focused on the rapid relief of pruritus, measured by:
-
At least a 4-point improvement in the Peak Pruritus Numerical Rating Scale (PP-NRS4) .
Summary of Key Phase 3 Clinical Trial Results (at Week 12):
| Trial | Treatment Arm | IGA Response (%) | EASI-75 Response (%) | PP-NRS4 Response (at Week 2) (%) |
| JADE MONO-1 | Abrocitinib 200 mg | 43.8 | 62.7 | 49.1 |
| Abrocitinib 100 mg | 23.7 | 39.7 | 31.6 | |
| Placebo | 7.9 | 11.8 | 15.8 | |
| JADE MONO-2 | Abrocitinib 200 mg | 38.1 | 61.0 | 55.3 |
| Abrocitinib 100 mg | 28.4 | 44.5 | 45.2 | |
| Placebo | 9.1 | 10.4 | 11.5 | |
| JADE COMPARE | Abrocitinib 200 mg | 48.4 | 70.3 | 48.2 |
| Abrocitinib 100 mg | 36.6 | 58.7 | 30.7 | |
| Dupilumab 300 mg Q2W | 36.5 | 58.1 | 25.5 | |
| Placebo | 14.0 | 27.1 | 15.5 |
These in vivo results in human patients directly correlate with the intended in vitro mechanism of action. The observed reduction in eczema severity and rapid itch relief are consistent with the inhibition of JAK1-mediated cytokine signaling pathways that drive these clinical manifestations.
Comparison with an Alternative: Dupilumab
Dupilumab, a monoclonal antibody that inhibits the signaling of IL-4 and IL-13, is another established treatment for moderate-to-severe atopic dermatitis. A head-to-head comparison from the JADE COMPARE study provides valuable insights into the relative performance of Abrocitinib.
| Feature | Abrocitinib (200 mg) | Dupilumab (300 mg Q2W) |
| Target | Intracellular JAK1 | Extracellular IL-4Rα |
| Administration | Oral, once daily | Subcutaneous injection, every 2 weeks |
| IGA Response (Week 12) | 48.4% | 36.5% |
| EASI-75 Response (Week 12) | 70.3% | 58.1% |
| PP-NRS4 Response (Week 2) | 48.2% | 25.5% |
The data from the JADE COMPARE trial suggests that Abrocitinib 200 mg demonstrated a more rapid onset of action in itch reduction compared to Dupilumab and showed higher efficacy in achieving skin clearance at week 12.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited.
In Vitro JAK Selectivity Assay (Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Abrocitinib for each JAK isoform.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A specific peptide substrate for each kinase and ATP are prepared in a kinase reaction buffer.
-
Serial dilutions of Abrocitinib are added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration.
-
A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
In Vivo Efficacy Study in a Humanized Mouse Model of Atopic Dermatitis
Objective: To evaluate the in vivo efficacy of Abrocitinib in reducing atopic dermatitis-like skin inflammation.
Methodology:
-
Model: Immunodeficient mice (e.g., NSG) are engrafted with human skin tissue and immune cells from atopic dermatitis patients.
-
Disease Induction: An inflammatory response resembling atopic dermatitis is induced in the engrafted human skin.
-
Treatment: Mice are randomized to receive vehicle control or Abrocitinib orally at various doses for a specified duration.
-
Efficacy Assessment:
-
Clinical Scoring: Skin inflammation (erythema, scaling, thickness) is scored at regular intervals.
-
Histology: Skin biopsies are collected at the end of the study for histological analysis of epidermal thickness and immune cell infiltration.
-
Biomarker Analysis: Gene or protein expression of key inflammatory markers (e.g., cytokines, chemokines) in the skin is measured by qPCR or immunohistochemistry.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control group.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of Abrocitinib.
Conclusion
The development of Abrocitinib exemplifies a successful bench-to-bedside translation, where a well-defined in vitro mechanism of selective JAK1 inhibition has been validated through rigorous in vivo studies. The preclinical and extensive clinical data in atopic dermatitis patients confirm that the in vitro observed disruption of pro-inflammatory cytokine signaling translates into significant and rapid improvements in skin inflammation and pruritus. This comparative guide underscores the importance of a multi-faceted approach in drug development, where both in vitro and in vivo studies are indispensable for bringing novel and effective therapies to patients in need.
References
Safety Operating Guide
Personal protective equipment for handling Abrocitinib (Standard)
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Abrocitinib. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to Abrocitinib, which is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Safety glasses with side-shields or safety goggles. | EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and proper removal techniques employed. | Regulation (EU) 2016/425 and standard EN 374.[3] |
| Body Protection | Impervious clothing, such as a lab coat or coveralls, to prevent skin contact.[1] | N/A |
| Respiratory Protection | A suitable respirator or self-contained breathing apparatus should be used when dust formation is possible or if ventilation is inadequate.[1][4] | NIOSH (US) or EN 149 (EU) approved. |
Experimental Protocols: Handling and Disposal
1. Engineering Controls:
-
Work with Abrocitinib in a well-ventilated area.[3]
-
Use a certified chemical fume hood or provide appropriate exhaust ventilation where dust may be generated.[3]
2. Safe Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]
-
Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[3] Do not eat, drink, or smoke in areas where Abrocitinib is handled.[1]
3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
-
In all cases of exposure, consult a physician.[3]
4. Accidental Release Measures:
-
Wear full personal protective equipment during cleanup.[1]
-
Avoid breathing any dust or vapors.[1]
-
Carefully sweep or shovel the spilled material to avoid creating dust.[3]
-
Collect the waste in a suitable, closed container for disposal.[3]
5. Disposal Plan:
-
Dispose of contaminated materials, including gloves and lab coats, in accordance with applicable laws and good laboratory practices.[3]
-
Abrocitinib waste should be treated as hazardous. It can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[3]
-
Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Do not allow the product to enter drains or sewer systems.[2][3]
Workflow for Safe Handling of Abrocitinib
Caption: Workflow for the safe handling of Abrocitinib from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
